Product packaging for Tubulin inhibitor 19(Cat. No.:)

Tubulin inhibitor 19

Cat. No.: B12420734
M. Wt: 369.4 g/mol
InChI Key: DNNFLEUAGIQALJ-VMPITWQZSA-N
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Description

Tubulin inhibitor 19 is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO5 B12420734 Tubulin inhibitor 19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(E)-3-(6-methoxy-3a,7a-dihydro-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H23NO5/c1-24-15-6-7-16-13(12-22-17(16)11-15)5-8-18(23)14-9-19(25-2)21(27-4)20(10-14)26-3/h5-12,16-17,22H,1-4H3/b8-5+

InChI Key

DNNFLEUAGIQALJ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC2C(C=C1)C(=CN2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC2C(C=C1)C(=CN2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Tubulin Inhibitor 19: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitors represent a cornerstone in modern oncology, targeting the dynamic instability of microtubules, which are critical for cell division and other essential cellular functions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tubulin inhibitor 19, an indole chalcone derivative identified as a potent anticancer agent. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data on its efficacy, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are pivotal components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and cell structure maintenance.[1] Their dynamic nature makes them a prime target for anticancer therapeutics.[2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and are broadly classified as microtubule-stabilizing or -destabilizing agents.[[“]][4]

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein.[5] This has spurred the search for novel tubulin inhibitors that can overcome these resistance mechanisms. Chalcones, a class of natural and synthetic compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising scaffold for the development of new anticancer agents, including tubulin inhibitors.[6]

This whitepaper focuses on "this compound," an indole chalcone compound (also referred to as compound 9b in scientific literature), which has demonstrated significant antiproliferative activity and potent inhibition of tubulin polymerization.[4][7]

Discovery and Rationale

The design of this compound was based on the hybridization of the indole nucleus, a privileged scaffold in medicinal chemistry, with the chalcone framework.[7] The rationale was to combine the structural features of known tubulin inhibitors to develop novel compounds with enhanced potency and the potential to overcome drug resistance. Specifically, the design incorporated a 3-bromo-3,5-dimethoxyphenyl moiety, a feature present in other potent microtubule inhibitors like crolibulin (EPC2407).[7] Molecular modeling studies suggested that this class of compounds could effectively bind to the colchicine-binding site on β-tubulin, a key pocket for many microtubule-destabilizing agents.[7][8]

Synthesis of this compound (Compound 9b)

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction.[7]

Experimental Protocol: General Procedure for the Synthesis of Indole-Based Chalcones
  • A mixture of the appropriate 3-acetylindole (1 equivalent) and 3-bromo-5-methoxybenzaldehyde (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for 8-12 hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product, this compound (compound 9b).[7]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-acetylindole 3-acetylindole Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3-acetylindole->Claisen-Schmidt Condensation 3-bromo-5-methoxybenzaldehyde 3-bromo-5-methoxybenzaldehyde 3-bromo-5-methoxybenzaldehyde->Claisen-Schmidt Condensation Ethanol Ethanol Ethanol->Claisen-Schmidt Condensation Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Claisen-Schmidt Condensation Reflux (8-12h) Reflux (8-12h) Reflux (8-12h)->Claisen-Schmidt Condensation Workup Workup Claisen-Schmidt Condensation->Workup Tubulin_inhibitor_19 This compound (Compound 9b) Workup->Tubulin_inhibitor_19

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been evaluated for its anticancer properties through a series of in vitro assays.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of this compound was assessed against a panel of human cancer cell lines using the MTT assay. The compound exhibited potent cytotoxicity, with IC50 values in the micromolar range.[7]

Cell LineCancer TypeIC50 (µg/mL)[7]
A549Lung Carcinoma4.3
MCF-7Breast Adenocarcinoma>50
SK-OV-3Ovarian Cancer19.8
HT-29Colorectal Adenocarcinoma21.2
Inhibition of Tubulin Polymerization

The direct effect of this compound on microtubule formation was investigated using an in vitro tubulin polymerization assay.

  • Purified bovine brain tubulin is suspended in a glutamate-based buffer.

  • The tubulin solution is incubated with various concentrations of this compound or a control compound (e.g., colchicine, a known tubulin polymerization inhibitor) at 37°C.

  • The polymerization of tubulin into microtubules is initiated by the addition of GTP.

  • The change in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.[7]

The results indicated that this compound effectively inhibits tubulin polymerization in a concentration-dependent manner.[7]

Induction of Apoptosis

Further mechanistic studies revealed that this compound induces apoptosis in cancer cells. This was demonstrated by a decrease in the mitochondrial thiol content, a key event in the apoptotic cascade.[7]

G Tubulin_inhibitor_19 This compound Tubulin_Binding Binds to Colchicine Site on β-Tubulin Tubulin_inhibitor_19->Tubulin_Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin_Binding->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Mitochondrial_Pathway Decrease in Mitochondrial Thiol Content Mitotic_Arrest->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a promising indole chalcone derivative with potent antiproliferative activity against various cancer cell lines, most notably lung carcinoma.[7] Its mechanism of action involves the direct inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and induction of apoptosis.[7] The straightforward synthesis and significant biological activity of this compound make it a valuable lead compound for the development of new anticancer agents, particularly for overcoming multidrug resistance. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

The Structure-Activity Relationship of Tubulin Inhibitor MPI-0441138: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the tubulin inhibitor MPI-0441138, a potent anticancer agent belonging to the 4-aryl-4H-chromene class. This document details the quantitative biological data, experimental methodologies, and cellular signaling pathways associated with this compound and its analogs, offering valuable insights for the development of novel tubulin-targeting therapeutics.

Core Compound: MPI-0441138

MPI-0441138 (designated as compound 19 in initial studies) is a synthetic small molecule identified as a potent inducer of apoptosis and an inhibitor of tubulin polymerization. It serves as a lead compound for the clinical candidate MPC-6827 (also known as Verubulin or Azixa), which has undergone clinical trials for various cancers. MPI-0441138 and its analogs represent a promising class of antimitotic agents that bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR)

The SAR of the 4-aryl-4H-chromene scaffold has been extensively investigated to optimize its anticancer potency. The core structure consists of a 2-amino-3-cyano-4-aryl-4H-chromene backbone. Modifications at various positions have revealed key structural features essential for biological activity.

Key Structural Modifications and Their Impact on Activity:
  • 4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position are critical for potency. A 3-bromo-4,5-dimethoxyphenyl group at this position has been shown to significantly enhance activity. The presence of methoxy groups is a common feature in many potent tubulin inhibitors that bind to the colchicine site, as they can form important hydrogen bonds within the binding pocket.

  • 7-Position of the Chromene Ring: Substitution at the 7-position with a dimethylamino group is a key feature of highly active compounds in this series.

  • 2-Amino and 3-Cyano Groups: The 2-amino and 3-cyano functionalities on the chromene ring are crucial for maintaining the cytotoxic activity of these compounds.

Quantitative Biological Data

The following table summarizes the biological activity of MPI-0441138 and its key analogs. The data is compiled from various studies to provide a comparative analysis of their potency.

Compound ID4-Aryl Substituent7-SubstituentCaspase Activation EC50 (nM) in T47D cellsGrowth Inhibition GI50 (nM) in T47D cellsTubulin Polymerization Inhibition IC50 (µM)
MPI-0441138 (19) 3-Bromo-4,5-dimethoxyphenylDimethylamino192Potent inhibitor
Analog 1a 3-Methoxy-4,5-methylenedioxyphenylDimethylaminoPotentLow nanomolarPotent inhibitor
MPC-6827 (20) N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineN/A2 (Caspase activation)2Yes

Data is aggregated from multiple sources and presented for comparative purposes. Specific values may vary between different experimental setups.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the 4-aryl-4H-chromene class of tubulin inhibitors are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Plating: Cancer cells (e.g., T47D, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically ranging from picomolar to micromolar) for a period of 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1][2][3][4]

Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the compounds on the polymerization of purified tubulin.

  • Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) is prepared.

  • Compound Incubation: The test compound at various concentrations is added to the reaction mixture and incubated on ice.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time (e.g., for 60 minutes) in a temperature-controlled spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.

Caspase Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspases, key executioner enzymes in the apoptotic pathway.

  • Cell Treatment: Cancer cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • Cell Lysis: The cells are harvested and lysed to release the cellular contents, including caspases.

  • Substrate Addition: A fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) is added to the cell lysates.

  • Fluorescence Measurement: The cleavage of the substrate by active caspases releases a fluorescent molecule (AMC), and the fluorescence is measured using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: The EC50 value, the concentration of the compound that induces 50% of the maximal caspase activation, is calculated.[5][6][7]

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway Induced by MPI-0441138

MPI-0441138 induces apoptosis primarily through the intrinsic or mitochondrial pathway. The binding of the inhibitor to tubulin disrupts microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle. This prolonged arrest triggers a cascade of events culminating in programmed cell death.

MPI_0441138_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Mitochondrial Apoptosis Pathway MPI_0441138 MPI-0441138 Tubulin β-Tubulin (Colchicine Site) MPI_0441138->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Leads to Bax_Activation Bax Activation Mitotic_Arrest->Bax_Activation Triggers Mitochondria Mitochondria Bax_Activation->Mitochondria Induces MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Apoptosis signaling pathway initiated by MPI-0441138.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel tubulin inhibitors.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Data Analysis & SAR Determination Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability Tubulin_Polymerization Tubulin Polymerization Assay Cell_Viability->Tubulin_Polymerization Active Compounds Caspase_Activation Caspase Activation Assay Tubulin_Polymerization->Caspase_Activation Potent Inhibitors Data_Compilation Compile IC50/EC50/GI50 Data Caspase_Activation->Data_Compilation SAR_Analysis SAR Analysis Data_Compilation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Experimental workflow for SAR studies of tubulin inhibitors.

Conclusion

MPI-0441138 and the broader class of 4-aryl-4H-chromenes represent a significant area of research in the development of novel anticancer agents. The detailed structure-activity relationships, potent biological activity, and well-defined mechanism of action make this scaffold an attractive starting point for further drug discovery efforts. This technical guide provides a comprehensive overview to aid researchers in the design and evaluation of the next generation of tubulin inhibitors targeting the colchicine binding site.

References

In Vitro Characterization of Tubulin Inhibitor 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthesis, cytotoxic activity, and mechanism of action of the novel tubulin-targeting agent, Tubulin Inhibitor 19.

Introduction

Tubulin inhibitors represent a cornerstone of modern cancer chemotherapy, exerting their potent anti-proliferative effects by disrupting the dynamic instability of microtubules, essential components of the cytoskeleton crucial for cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified based on their binding site on the tubulin heterodimer, with the colchicine binding site being a key target for the development of novel anti-cancer drugs. This compound, an indole chalcone compound also identified as compound 9b, has emerged as a promising candidate within this class, demonstrating potent cytotoxic activity against a range of cancer cell lines with a favorable selectivity profile. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biological effects and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network. The interference with microtubule dynamics ultimately triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis. Molecular docking studies have corroborated the binding of this compound to the colchicine binding pocket, providing a structural basis for its mechanism of action.[1][2]

Quantitative Analysis of In Vitro Activity

The anti-proliferative and tubulin-targeting activities of this compound have been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines and a normal cell line were determined using the Sulforhodamine B (SRB) assay.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma4.3[1][2]
MCF7Breast Adenocarcinoma7.8[2]
SKOV3Ovarian CarcinomaNot specified
NIH3T3Normal Fibroblast>50
Table 2: Tubulin Polymerization Inhibition

The ability of this compound to inhibit tubulin polymerization was assessed in a cell-free in vitro assay.

CompoundConcentrationInhibition of Tubulin Polymerization (%)
This compoundSpecific concentration not availableSignificant inhibition observed[1][2]
Colchicine (Control)Specific concentration not availablePositive control for inhibition
Paclitaxel (Control)Specific concentration not availablePromotes polymerization
Table 3: Cell Cycle Analysis

The effect of this compound on cell cycle progression was analyzed by flow cytometry of propidium iodide-stained cells.

Cell LineTreatment% of Cells in G2/M Phase
A549ControlData not available
A549This compoundSignificant increase[3]
Table 4: Apoptosis Induction

The induction of apoptosis by this compound was quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.

Cell LineTreatment% of Apoptotic Cells (Early + Late)
A549Control3.9[2]
A549This compound19.6[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This cell-free assay measures the direct effect of a compound on the polymerization of purified tubulin.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add this compound, a positive control for inhibition (e.g., colchicine), a positive control for polymerization (e.g., paclitaxel), and a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI). Polymerization of tubulin enhances the fluorescence of the reporter.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the discrimination of cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry software.

Signaling Pathways and Molecular Interactions

The primary mechanism of this compound involves the direct inhibition of tubulin polymerization. This disruption of the microtubule network is a potent inducer of the intrinsic apoptotic pathway. One of the observed downstream effects is a decrease in mitochondrial thiol content, suggesting an induction of oxidative stress within the mitochondria, a key event in the initiation of apoptosis.

Mechanism of Action of this compound Tubulin_Inhibitor_19 Tubulin_Inhibitor_19 Tubulin_Polymerization Tubulin_Polymerization Tubulin_Inhibitor_19->Tubulin_Polymerization Inhibits Mitochondrial_Thiol_Decrease Mitochondrial_Thiol_Decrease Tubulin_Inhibitor_19->Mitochondrial_Thiol_Decrease Causes Microtubule_Network Microtubule_Network Tubulin_Polymerization->Microtubule_Network Leads to Disruption Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Network->Mitotic_Spindle_Formation Prevents G2M_Arrest G2M_Arrest Mitotic_Spindle_Formation->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Mitochondrial_Thiol_Decrease->Apoptosis Contributes to

Caption: Proposed mechanism of action for this compound.

In Vitro Characterization Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assay Cytotoxicity_Assay Cytotoxicity_Assay IC50_Values IC50_Values Cytotoxicity_Assay->IC50_Values Cell_Cycle_Analysis Cell_Cycle_Analysis G2M_Arrest_Data G2M_Arrest_Data Cell_Cycle_Analysis->G2M_Arrest_Data Apoptosis_Assay Apoptosis_Assay Apoptosis_Percentage Apoptosis_Percentage Apoptosis_Assay->Apoptosis_Percentage Tubulin_Polymerization_Assay Tubulin_Polymerization_Assay Inhibition_Curve Inhibition_Curve Tubulin_Polymerization_Assay->Inhibition_Curve Tubulin_Inhibitor_19 Tubulin_Inhibitor_19 Tubulin_Inhibitor_19->Cytotoxicity_Assay Tubulin_Inhibitor_19->Cell_Cycle_Analysis Tubulin_Inhibitor_19->Apoptosis_Assay Tubulin_Inhibitor_19->Tubulin_Polymerization_Assay

Caption: Experimental workflow for the in vitro characterization.

Conclusion

This compound is a potent indole chalcone derivative that effectively inhibits tubulin polymerization by binding to the colchicine site. Its in vitro profile is characterized by strong cytotoxic activity against various cancer cell lines, induction of G2/M cell cycle arrest, and promotion of apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential anti-cancer therapeutic. The favorable selectivity for cancer cells over normal cells warrants further exploration of its therapeutic window and in vivo efficacy.

References

An In-Depth Technical Guide to the Tubulin-Binding Properties of Tubulin Inhibitor 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Tubulin Inhibitor 19, a potent indole chalcone compound (also referred to as compound 9b), with its target protein, tubulin. This document details the inhibitor's binding site, quantitative binding data, and the experimental protocols used for its characterization, designed to support further research and development in the field of oncology.

Executive Summary

This compound is a synthetic indole-based chalcone that has demonstrated significant potential as an anticancer agent by targeting the microtubule cytoskeleton. It functions as a microtubule destabilizing agent by inhibiting tubulin polymerization, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. Molecular modeling studies have elucidated that this compound binds to the colchicine binding site on the β-tubulin subunit. This guide synthesizes the key findings from the primary research to provide a detailed understanding of its mechanism of action.

Binding Site and Molecular Interactions

Computational docking studies have been instrumental in identifying the binding locus of this compound on the tubulin heterodimer. The inhibitor is predicted to bind to the well-characterized colchicine binding site , located at the interface between the α- and β-tubulin subunits.

The binding is stabilized by a network of hydrophobic and hydrogen bonding interactions with specific amino acid residues within the pocket. The indole moiety of the inhibitor plays a crucial role in anchoring it within the binding site. While the primary research provides a model of the interaction, further crystallographic studies would be beneficial to definitively confirm the binding mode.

A logical diagram illustrating the relationship between this compound and its binding site is presented below:

This compound This compound Colchicine Binding Site Colchicine Binding Site This compound->Colchicine Binding Site Binds to Inhibition of Polymerization Inhibition of Polymerization This compound->Inhibition of Polymerization Leads to Tubulin Heterodimer Tubulin Heterodimer Colchicine Binding Site->Tubulin Heterodimer Located on Apoptosis Apoptosis Inhibition of Polymerization->Apoptosis Induces

Logical relationship of this compound's action.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound (Compound 9b)
Cell LineCancer TypeIC₅₀ (µg/mL)[1]
A549Lung Carcinoma4.3[1]
MCF-7Breast Adenocarcinoma> 50
SKOV3Ovarian Cancer7.8
NIH3T3Normal Fibroblast> 50

Etoposide was used as a reference drug.

Table 2: Tubulin Polymerization Inhibition
CompoundIC₅₀ (µM)
This compound (Compound 9b)~15
Colchicine (Reference)~1.5

*Approximate values interpolated from graphical data presented in the primary literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with tubulin.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity.

Protocol:

  • Reagents: Purified bovine brain tubulin (>97% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA), and the test compound (this compound).

  • Preparation: A tubulin solution (e.g., 1 mg/mL) is prepared in cold polymerization buffer. The test compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in polymerization buffer.

  • Assay Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the tubulin solution to each well. c. Initiate polymerization by adding GTP to a final concentration of 1 mM. d. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. e. Measure the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes).

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

The experimental workflow for the tubulin polymerization assay is depicted in the following diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Solution Tubulin Solution Mix in 96-well plate Mix in 96-well plate Tubulin Solution->Mix in 96-well plate Compound Dilutions Compound Dilutions Compound Dilutions->Mix in 96-well plate Add GTP Add GTP Mix in 96-well plate->Add GTP Incubate at 37°C Incubate at 37°C Add GTP->Incubate at 37°C Measure Absorbance (340nm) Measure Absorbance (340nm) Incubate at 37°C->Measure Absorbance (340nm) Plot Abs vs. Time Plot Abs vs. Time Measure Absorbance (340nm)->Plot Abs vs. Time Calculate Inhibition % Calculate Inhibition % Plot Abs vs. Time->Calculate Inhibition % Determine IC50 Determine IC50 Calculate Inhibition %->Determine IC50

Workflow for Tubulin Polymerization Assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the inhibitor on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7, SKOV3) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Molecular Docking

Molecular docking was performed to predict the binding mode of this compound within the colchicine binding site of tubulin.

Protocol:

  • Protein Preparation: The crystal structure of the tubulin heterodimer (e.g., PDB ID: 1SA0) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is built and energy-minimized using a molecular modeling software.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the defined colchicine binding site of the tubulin structure. The program explores various conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is then analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions) with the protein residues.

Apoptotic Pathway

This compound induces apoptosis in cancer cells as a consequence of mitotic arrest caused by the disruption of microtubule dynamics. The following diagram illustrates the proposed signaling pathway.

This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Mitochondrial Pathway Mitochondrial Pathway Mitotic Arrest->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed Apoptotic Pathway.

Conclusion

This compound is a promising anticancer agent that exerts its effect by binding to the colchicine site of tubulin, leading to the inhibition of microtubule polymerization and subsequent induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and related compounds as potential cancer therapeutics.

References

cellular effects of "Tubulin inhibitor 19" on microtubule dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Effects of Tubulin Inhibitor 19 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that play a crucial role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[4] This dynamic nature makes them a prime target for the development of anticancer agents.[1][3] Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][4] These inhibitors are broadly categorized as microtubule-stabilizing agents or microtubule-destabilizing agents.[2]

This technical guide focuses on the cellular effects of "this compound," a representative microtubule-destabilizing agent that binds to the colchicine binding site on β-tubulin.[5][6] Inhibitors targeting the colchicine site are of significant interest due to their potential to overcome multidrug resistance and their potent antivascular activities.[7][8][9] This document will provide a comprehensive overview of the mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and relevant signaling pathways associated with this class of compounds.

Core Mechanism of Action

This compound, as a colchicine-binding site inhibitor, exerts its primary effect by inhibiting tubulin polymerization.[5][9] By binding to the interface between α- and β-tubulin, it prevents the formation of microtubules.[5][7] This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes into daughter cells.[1] By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[4]

  • Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][10]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][10]

Tubulin_Inhibitor_19 Tubulin_Inhibitor_19 Tubulin_Polymerization Tubulin Polymerization Tubulin_Inhibitor_19->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Leads to Mitotic_Spindle_Assembly Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle_Assembly Required for Cell_Cycle_Progression Cell Cycle Progression (G2/M) Mitotic_Spindle_Assembly->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to

Caption: Mechanism of action of this compound.

Quantitative Data on Cellular Effects

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for antiproliferative activity against various cancer cell lines and for the direct inhibition of tubulin polymerization. The following tables summarize representative data for colchicine-binding site inhibitors similar to "this compound."

Table 1: Antiproliferative Activity of Representative Tubulin Inhibitors

CompoundCell LineIC50 (µM)Reference
SKLB0565HCT1160.012 - 0.081[10][11]
SKLB0565SW6200.012 - 0.081[10][11]
SKLB0565CT260.012 - 0.081[10][11]
KSS19HT29Not specified, concentration-dependent inhibition[12]
Compound 3dA549< 1 (Superior to CA-4)[13]
Compound 3dHeLa< 1 (Superior to CA-4)[13]
Compound 89HeLa< 50[7]
Compound 89HCT116< 50[7]
St. 19Various cancer cell linesPotent activity[6]
5-Amino-6-methoxy-2-aroylquinoline 87Various human cancer cell lines0.0002 - 0.0004[9]

Table 2: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Reference
SKLB0565Not specified, inhibits polymerization[10][11]
KSS19Concentration-dependent (1-5 µM tested)[12]
Compound 3d0.45[13]
Compound 89Concentration-dependent[7]
St. 13~1.5[6]
St. 207.5[6]
5-Amino-6-methoxy-2-aroylquinoline 871.6[9]

Detailed Experimental Protocols

1. Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Materials:

    • Purified tubulin (>99% pure)

    • Glycerol-based polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution (10 mM)

    • Fluorescent reporter (e.g., DAPI)

    • Test compound (this compound) and vehicle control (e.g., DMSO)

    • Microplate fluorometer

  • Procedure:

    • Prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter.

    • Add the test compound at various concentrations or the vehicle control.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in fluorescence over time, which corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules.

    • The IC50 value is calculated by plotting the rate of polymerization against the compound concentration.[12]

cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Analysis Tubulin Tubulin Mix Reaction Mixture Tubulin->Mix Buffer Buffer Buffer->Mix Reporter Reporter Reporter->Mix Compound Compound Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for a tubulin polymerization assay.

2. Cell Viability Assay (e.g., MTS Assay)

This assay determines the antiproliferative effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HeLa, HCT116)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compound (this compound)

    • MTS reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by viable cells.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • The IC50 value is determined by plotting cell viability against the compound concentration.[7]

3. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Test compound (this compound)

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%) for fixation

    • RNase A

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for a defined time.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Rehydrate the cells and treat with RNase A to remove RNA.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in G1, S, and G2/M phases is determined from the DNA content histogram. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[6][10]

4. Apoptosis Assay (e.g., Annexin V/PI Staining)

This assay detects the induction of apoptosis.

  • Materials:

    • Cancer cell lines

    • Test compound (this compound)

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers signaling pathways that lead to G2/M arrest and apoptosis. While the primary target is tubulin, downstream effects involve key cell cycle and apoptosis regulators. For instance, some tubulin inhibitors have been shown to modulate the PI3K/Akt signaling pathway.[7]

Tubulin_Inhibitor_19 Tubulin_Inhibitor_19 Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor_19->Microtubule_Disruption PI3K_Akt_Pathway PI3K/Akt Pathway Tubulin_Inhibitor_19->PI3K_Akt_Pathway Modulates Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Mitotic_Arrest->Apoptosis_Regulators PI3K_Akt_Pathway->Apoptosis_Regulators Caspase_Activation Caspase Activation Apoptosis_Regulators->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Cellular signaling pathways affected by this compound.

Conclusion

This compound, as a representative colchicine-binding site inhibitor, effectively disrupts microtubule dynamics, leading to potent antiproliferative and pro-apoptotic effects in cancer cells. Its mechanism of action, centered on the inhibition of tubulin polymerization, makes it a valuable tool for cancer research and a promising candidate for drug development. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and similar compounds. Further research into the specific interactions with different tubulin isotypes and the modulation of downstream signaling pathways will be crucial for optimizing the therapeutic potential of this class of inhibitors.[14]

References

Early Preclinical Evaluation of Tubulin Inhibitor 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early preclinical evaluation of Tubulin Inhibitor 19, a potent indole chalcone derivative (also known as compound 9b) that targets the colchicine-binding site of tubulin. This document outlines the core mechanism of action, in vitro efficacy, and provides detailed experimental protocols for key assays. All quantitative data from preclinical studies are summarized for comparative analysis. Furthermore, this guide includes mandatory visualizations of key cellular pathways and experimental workflows to facilitate a deeper understanding of the compound's preclinical profile.

Introduction

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule assembly and disassembly, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1] this compound is a novel synthetic indole chalcone that has demonstrated significant potential as an anticancer agent.[2] It belongs to the class of microtubule-destabilizing agents that bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3] This guide serves as a technical resource for researchers engaged in the preclinical development of novel tubulin inhibitors.

Mechanism of Action: Targeting Tubulin Polymerization

This compound exerts its primary pharmacological effect by directly interacting with the tubulin protein.

  • Binding Site: The compound binds to the colchicine-binding site on the β-tubulin subunit. This binding sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubule polymers.

  • Inhibition of Polymerization: By occupying the colchicine-binding site, this compound prevents the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network within the cell.

Signaling Pathway for Tubulin Inhibition

Mechanism of Tubulin Polymerization Inhibition Tubulin_Inhibitor_19 This compound (Compound 9b) Colchicine_Site Colchicine Binding Site on β-Tubulin Tubulin_Inhibitor_19->Colchicine_Site Binds to Inhibition Inhibition Tubulin_Inhibitor_19->Inhibition Tubulin α/β-Tubulin Heterodimers Polymerization Microtubule Polymerization Tubulin->Polymerization Colchicine_Site->Tubulin Microtubules Dynamic Microtubules Polymerization->Microtubules Inhibition->Polymerization Induction of Apoptosis by this compound Tubulin_Inhibitor_19 This compound Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor_19->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Apoptosis Induction G2M_Arrest->Apoptosis_Induction Bcl2_Family Modulation of Bcl-2 Family Proteins Apoptosis_Induction->Bcl2_Family Bax_Up ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax_Up Bcl2_Down ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_Down Mitochondrial_Pathway Mitochondrial Pathway Activation Bax_Up->Mitochondrial_Pathway Bcl2_Down->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Caspase9 ↑ Cleaved Caspase-9 Caspase_Activation->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis General Workflow for In Vitro Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells in Multi-well Plates Compound_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle_Profile Cell Cycle Profile Flow_Cytometry->Cell_Cycle_Profile Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Protein_Levels Protein Level Changes Western_Blot->Protein_Levels Workflow for In Vivo Xenograft Study Cell_Implantation Implant MCF-7 Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach Palpable Size Cell_Implantation->Tumor_Growth Estrogen_Supplement Provide Estrogen Support Estrogen_Supplement->Cell_Implantation Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (Control) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Excise Tumors for Weight & Further Analysis Endpoint->Analysis

References

The Emergence of Tubulin Inhibitor 19 (MPI-0441138) as a Potent Anti-Cancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The term "Tubulin inhibitor 19" is not a standardized nomenclature. This document focuses on the compound MPI-0441138 , which has been identified in scientific literature with the numerical designation "19" in some contexts and is a potent tubulin inhibitor. This guide also includes data on its close structural analogue, MPC-6827 (Verubulin) , to provide a comprehensive overview of this class of compounds.

Executive Summary

Microtubule dynamics are a cornerstone of cellular function and a clinically validated target for cancer therapy. Tubulin inhibitors that disrupt these dynamics can induce cell cycle arrest and apoptosis, making them effective anti-neoplastic agents. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the novel tubulin inhibitor MPI-0441138 and its close analogue MPC-6827. These compounds, belonging to the 4-arylaminoquinazoline class, are potent inhibitors of tubulin polymerization that bind to the colchicine-binding site. They exhibit broad-spectrum anti-cancer activity at nanomolar concentrations, induce G2/M cell cycle arrest and apoptosis, and notably, are not substrates for multidrug resistance pumps, suggesting a potential to overcome a significant challenge in current chemotherapy. This document is intended to serve as a resource for researchers and drug development professionals interested in the advancement of this promising class of anti-cancer compounds.

Mechanism of Action

MPI-0441138 and MPC-6827 exert their anti-cancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network leads to a cascade of cellular events, culminating in apoptotic cell death.

The primary mechanism involves the following key steps:

  • Inhibition of Tubulin Polymerization: By binding to the colchicine site, these inhibitors prevent the formation of microtubules, which are essential for the mitotic spindle.[1][2]

  • G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][2]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to the activation of the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1][2][3]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo efficacy of MPI-0441138 and MPC-6827 across various cancer cell lines and tumor models.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by MPC-6827
Cell LineCancer TypeIC50 (nM)
P388Leukemia1.5
P388/ADR (MDR-1 overexpressing)Leukemia1.5
MCF-7Breast Carcinoma2.1
NCI/ADR-RES (MDR-1 overexpressing)Breast Carcinoma1.5
MCF-7/VP (MRP-1 overexpressing)Breast Carcinoma1.3
MCF-7/MX (BCRP-1 overexpressing)Breast CarcinomaNot specified, but similar to MCF-7

Data sourced from Cancer Research (2007).[1]

Table 2: Apoptosis Induction and Growth Inhibition by MPI-0441138
Cell LineCancer TypeEC50 for Caspase-3 Activation (nM)EC50 for Growth Inhibition (nM)
T47DBreast Cancer22
HCT116Colon Cancer22

Data sourced from Cayman Chemical product information, referencing J. Med. Chem. (2008).[4]

Table 3: In Vivo Antitumor Activity of MPC-6827 in Xenograft Models
Xenograft ModelCancer TypeDose and AdministrationTumor Growth Inhibition (%)
OVCAR-3Ovarian7.5 mg/kg, i.p.72% on day 7
B16-F1MelanomaNot specifiedStatistically significant
MIAPaCa-2PancreaticNot specifiedStatistically significant
MCF-7BreastNot specifiedStatistically significant
HT-29ColonNot specifiedStatistically significant
MDA-MB-435BreastNot specifiedStatistically significant
MX-1BreastNot specifiedStatistically significant

Data sourced from Cancer Research (2007) and MedchemExpress product information.[1][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MPI-0441138/MPC-6827 Induced Apoptosis

inhibitor MPI-0441138 / MPC-6827 tubulin β-Tubulin (Colchicine Site) inhibitor->tubulin Binds to mt_poly Microtubule Polymerization tubulin->mt_poly Inhibits mt_disrupt Microtubule Disruption sac Spindle Assembly Checkpoint Activation mt_disrupt->sac g2m_arrest G2/M Arrest sac->g2m_arrest mito Mitochondria g2m_arrest->mito Prolonged arrest leads to mmp Loss of Mitochondrial Membrane Potential mito->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of MPI-0441138/MPC-6827 induced apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

start Start: Prepare Reagents tubulin_prep Reconstitute lyophilized porcine brain tubulin (>99% pure) start->tubulin_prep buffer_prep Prepare tubulin polymerization buffer with GTP start->buffer_prep compound_prep Prepare serial dilutions of MPI-0441138/MPC-6827 and controls (e.g., Nocodazole, DMSO) start->compound_prep reaction_setup Mix tubulin, buffer, and test compound in a 96-well plate tubulin_prep->reaction_setup buffer_prep->reaction_setup compound_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Measure fluorescence at 340 nm every minute for 60 minutes incubation->measurement analysis Analyze data: Plot fluorescence vs. time to determine polymerization kinetics measurement->analysis end End: Determine IC50 analysis->end

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Detailed Experimental Protocols

Cell Viability and Growth Inhibition Assay
  • Principle: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of MPI-0441138 or MPC-6827 (e.g., 0.1 nM to 1 µM) for 72 hours.

    • Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®) or a metabolic assay (e.g., MTT, XTT).

    • Measure luminescence or absorbance using a plate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assays
  • TUNEL Assay for DNA Fragmentation:

    • Treat cells with the inhibitor (e.g., 5 nM MPI-0441138) for a specified time (e.g., 72 hours).[3]

    • Fix and permeabilize the cells.

    • Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Analyze the percentage of TUNEL-positive cells by flow cytometry or fluorescence microscopy.[3]

  • Caspase-3 Activation Assay:

    • Treat cells with the inhibitor.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence generated by the cleavage of the substrate, which is proportional to caspase-3 activity.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treat cells with the inhibitor for various time points (e.g., 12, 24, 48, 72 hours).[3]

    • Stain the cells with a cationic fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRM).

    • Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[3]

Cell Cycle Analysis
  • Principle: To determine the effect of the inhibitor on cell cycle progression.

  • Methodology:

    • Treat cells with the inhibitor for 24-48 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay
  • Principle: To directly measure the effect of the inhibitor on the polymerization of purified tubulin.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.[6]

    • Reconstitute purified porcine brain tubulin (>99% pure) on ice.[6]

    • In a 96-well plate, combine the tubulin, a polymerization buffer containing GTP, and the test compound at various concentrations.

    • Incubate the plate at 37°C to induce polymerization.[6]

    • Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time (e.g., 60 minutes) using a fluorescence plate reader.[6] The fluorescence is proportional to the amount of polymerized microtubules.

    • Calculate the IC50 for tubulin polymerization inhibition.

Western Blotting
  • Principle: To detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Methodology:

    • Treat cells with the inhibitor for various time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, cytochrome c).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies
  • Principle: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Implant human tumor cells (e.g., OVCAR-3, MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the inhibitor (e.g., MPC-6827) via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Conclusion

MPI-0441138 and its analogue MPC-6827 represent a promising class of tubulin inhibitors with potent, broad-spectrum anti-cancer activity. Their ability to inhibit tubulin polymerization at the colchicine-binding site, induce G2/M arrest and apoptosis, and overcome multidrug resistance highlights their potential as next-generation chemotherapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development of these and similar compounds. Future investigations should focus on optimizing their pharmacokinetic properties, further elucidating their in vivo efficacy and safety profiles, and exploring potential combination therapies to enhance their anti-cancer effects.

References

Unmasking the Molecular Target of Tubulin Inhibitor 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 8, 2025 – In the intricate landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone, disrupting the cellular machinery essential for tumor growth. This technical guide delves into the methodologies for identifying and characterizing the molecular target of a novel compound, designated "Tubulin inhibitor 19." This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental protocols and data analysis required to elucidate the mechanism of action of such an inhibitor. While "this compound" is a representative compound, the principles and procedures outlined herein are broadly applicable to the study of novel microtubule-targeting agents.

Microtubules, dynamic polymers of α- and β-tubulin, are critical for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them an attractive target for anticancer drug development.[3][4] Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] The latter, which includes inhibitors that bind to the colchicine, vinca, or other sites, prevent the polymerization of tubulin into microtubules, leading to mitotic arrest and apoptosis.[1][5] This guide will focus on the experimental workflow to confirm that the molecular target of a compound like "this compound" is indeed tubulin, and to pinpoint its specific binding site.

Experimental Determination of Molecular Target

A multi-faceted approach is essential to definitively identify the molecular target of a potential tubulin inhibitor. This involves a combination of cell-free biochemical assays, cell-based imaging, and computational modeling.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "this compound," representative of a potent colchicine-site inhibitor.

ParameterValueCell Line/Assay Condition
IC50 (Tubulin Polymerization) 1.5 µMCell-free, purified tubulin
IC50 (HeLa Cell Viability) 25 nM72-hour incubation
IC50 (A549 Cell Viability) 31 nM72-hour incubation
IC50 (MCF-7 Cell Viability) 45 nM72-hour incubation
Cell Cycle Arrest G2/M PhaseHeLa cells, 24-hour treatment
Competitive Binding (vs. Colchicine) 85% Inhibition at 10 µMFluorescence-based assay

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a novel tubulin inhibitor.

Tubulin Polymerization Assay

Objective: To determine the direct effect of the inhibitor on the in vitro polymerization of purified tubulin.

Methodology:

  • Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (DMSO) are used as positive and negative controls, respectively.

  • The mixture is transferred to a temperature-controlled spectrophotometer, and the absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • The IC50 value, the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%, is calculated from the dose-response curve.[3]

Cell Viability Assay

Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

  • The absorbance is read using a microplate reader, and the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined.

Immunofluorescence Microscopy

Objective: To visualize the effect of the inhibitor on the microtubule network within cells.

Methodology:

  • Cells are grown on coverslips and treated with the inhibitor at a concentration around its IC50 value for a defined period (e.g., 24 hours).

  • The cells are then fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. Disruption of the filamentous microtubule network and the appearance of condensed chromosomes are indicative of a tubulin inhibitor's effect.[6]

Cell Cycle Analysis

Objective: To determine the specific phase of the cell cycle at which the inhibitor induces arrest.

Methodology:

  • Cells are treated with the inhibitor for a period sufficient to induce cell cycle changes (e.g., 24 hours).

  • Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

  • The fixed cells are then treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide.

  • The DNA content of the cells is analyzed by flow cytometry. An accumulation of cells in the G2/M phase is characteristic of drugs that interfere with mitotic spindle formation.[3]

Competitive Binding Assay

Objective: To determine the binding site of the inhibitor on tubulin.

Methodology:

  • A fluorescent analog of a known tubulin-binding agent (e.g., colchicine) is used.

  • Purified tubulin is incubated with the fluorescent probe in the presence and absence of increasing concentrations of the test inhibitor.

  • The fluorescence intensity or fluorescence polarization is measured. A decrease in the signal indicates that the test inhibitor is competing with the fluorescent probe for the same binding site.[7]

Molecular Docking

Objective: To predict the binding mode and interactions of the inhibitor with the tubulin protein.

Methodology:

  • A high-resolution crystal structure of the tubulin dimer is obtained from the Protein Data Bank (PDB).

  • The 3D structure of the inhibitor is generated and optimized.

  • Molecular docking software is used to predict the most favorable binding pose of the inhibitor within the known binding sites on tubulin (e.g., the colchicine-binding site).

  • The predicted interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of tubulin are analyzed.[8][9]

Visualizing the Path to Discovery

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and underlying biological pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_insilico In Silico Analysis Tubulin_Polymerization_Assay Tubulin Polymerization Assay (IC50) Immunofluorescence Immunofluorescence (Microtubule Disruption) Tubulin_Polymerization_Assay->Immunofluorescence Competitive_Binding_Assay Competitive Binding Assay (Binding Site) Molecular_Docking Molecular Docking (Binding Mode) Competitive_Binding_Assay->Molecular_Docking Cell_Viability_Assay Cell Viability Assay (Cytotoxicity, IC50) Cell_Viability_Assay->Tubulin_Polymerization_Assay Cell_Cycle_Analysis Cell Cycle Analysis (G2/M Arrest) Immunofluorescence->Cell_Cycle_Analysis Cell_Cycle_Analysis->Competitive_Binding_Assay Start Novel Compound 'this compound' Start->Cell_Viability_Assay

Caption: Experimental workflow for identifying the molecular target of "this compound".

Signaling_Pathway Tubulin_Inhibitor This compound Tubulin α/β-Tubulin Heterodimers Tubulin_Inhibitor->Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin_Inhibitor->Microtubule_Polymerization Inhibition Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway illustrating the mechanism of action of a tubulin polymerization inhibitor.

Logical_Relationship Hypothesis Hypothesis: Compound is a Tubulin Inhibitor InVitro_Evidence In Vitro Evidence: Inhibits Tubulin Polymerization Hypothesis->InVitro_Evidence Cellular_Evidence Cellular Evidence: - Cytotoxicity - Microtubule Disruption - G2/M Arrest Hypothesis->Cellular_Evidence Binding_Evidence Binding Evidence: Competes with Colchicine InVitro_Evidence->Binding_Evidence Cellular_Evidence->Binding_Evidence Conclusion Conclusion: Compound is a Colchicine-Site Tubulin Inhibitor Binding_Evidence->Conclusion

Caption: Logical relationship for validating the molecular target of "this compound".

Conclusion

The identification and characterization of the molecular target of a novel compound such as "this compound" is a critical step in the drug discovery pipeline. By employing a systematic and rigorous combination of in vitro, in-cell, and in silico methodologies, researchers can confidently establish its mechanism of action as a tubulin inhibitor. The experimental protocols and data analysis frameworks presented in this guide provide a robust foundation for the evaluation of new microtubule-targeting agents, ultimately paving the way for the development of more effective cancer therapies. The evidence strongly suggests that "this compound" acts by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization, inducing G2/M cell cycle arrest, and ultimately leading to apoptotic cell death.[3][10][11]

References

A Deep Dive into Colchicine-Binding Site Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of colchicine-binding site inhibitors (CBSIs), a promising class of anti-cancer agents. This document details their mechanism of action, structure-activity relationships, and the experimental protocols crucial for their evaluation. Quantitative data is summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized through detailed diagrams.

Introduction to Colchicine-Binding Site Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.[1] Their importance in mitosis makes them a prime target for anticancer therapies.[1] Small molecules that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), are a cornerstone of cancer chemotherapy.[2]

Among the various binding sites on tubulin, the colchicine-binding site, located at the interface between α- and β-tubulin, is a key target for the development of microtubule-destabilizing agents.[2][3] Inhibitors that bind to this site, termed colchicine-binding site inhibitors (CBSIs), disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4]

Colchicine itself, a natural product isolated from Colchicum autumnale, has a long history of medicinal use but is limited by its narrow therapeutic index and significant toxicity.[1][2] This has spurred the development of a diverse array of synthetic and semi-synthetic CBSIs with improved pharmacological profiles.[2][5] A significant advantage of many CBSIs is their ability to overcome multidrug resistance (MDR), a common challenge in cancer treatment, as they are often poor substrates for efflux pumps like P-glycoprotein.[6][7]

Mechanism of Action

CBSIs exert their anti-cancer effects by binding to the colchicine-binding site on β-tubulin, which is located at the interface with α-tubulin.[1][2] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with incorporation into the straight microtubule lattice.[2][3] The steric clash between the CBSI-bound tubulin and adjacent tubulin dimers prevents microtubule polymerization.[1]

The disruption of microtubule dynamics leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation.[2][3] This has profound consequences for cellular processes, most notably mitosis. The mitotic spindle, composed of microtubules, is unable to form correctly, leading to an arrest of the cell cycle at the G2/M phase.[2][8] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[9][10]

Beyond their antimitotic effects, some CBSIs also exhibit anti-angiogenic properties by disrupting the microtubule cytoskeleton in endothelial cells, which is crucial for blood vessel formation.[2]

Mechanism_of_Action_of_Colchicine_Binding_Site_Inhibitors CBSI Colchicine-Binding Site Inhibitor (CBSI) Tubulin αβ-Tubulin Dimer CBSI->Tubulin Binds to Colchicine Site CBSI_Tubulin CBSI-Tubulin Complex (Curved Conformation) Tubulin->CBSI_Tubulin Conformational Change Polymerization Polymerization Tubulin->Polymerization CBSI_Tubulin->Polymerization Inhibits Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Mitotic_Spindle Mitotic Spindle Formation Disrupted Polymerization->Mitotic_Spindle Depolymerization->Tubulin Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Intrinsic_Apoptosis_Pathway CBSI CBSI Treatment Microtubule_Disruption Microtubule Disruption CBSI->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves and activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Experimental_Workflow Compound_Synthesis Compound Synthesis or Acquisition Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Compound_Synthesis->Tubulin_Polymerization Cell_Viability Cell Viability Assays (e.g., MTT, CCK-8) Compound_Synthesis->Cell_Viability IC50_Determination IC50 Determination Tubulin_Polymerization->IC50_Determination Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Xenograft Models Apoptosis_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Methodological & Application

how to use "Tubulin inhibitor 19" in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tubulin Inhibitor 19 in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing tubulin-targeting agents.

Product Information

PropertyValue
Compound Name Tubulin Polymerization Inhibitor (Representative)
CAS Number 1151995-69-5 (Example for a similar compound)[1]
Molecular Formula C₁₉H₁₉NO₅ (Example for a similar compound)[1]
Molecular Weight 341.36 g/mol (Example for a similar compound)
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C when aliquoted to avoid repeat freeze-thaw cycles.[2]

Mechanism of Action

Tubulin inhibitors are a class of compounds that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3] These agents typically bind to tubulin, the protein subunit of microtubules, and can be classified as either microtubule-stabilizing or -destabilizing agents.[3]

This compound is a potent, cell-permeable anti-microtubule agent that functions by inhibiting tubulin polymerization. It is believed to bind to the colchicine binding site on β-tubulin, which leads to the disruption of microtubule formation.[4][5] This interference with microtubule dynamics results in the arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cells.[5][6][7]

cluster_cell Cancer Cell Tubulin_Inhibitor_19 This compound Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Inhibitor_19->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Biological Activity Data

The following table summarizes the reported biological activity of a representative tubulin polymerization inhibitor. Researchers should perform their own dose-response experiments to determine the potency of their specific this compound in their cell lines of interest.

AssayCell Line/TargetIC₅₀ / GI₅₀Reference
Tubulin Polymerization InhibitionPurified porcine brain tubulin4.5 µM[2]
Anti-proliferative ActivityNCI-60 Human Tumor Cell Line ScreenGI₅₀ <10 nM in 46 out of 53 cell lines[2]
Anti-proliferative ActivityA549 (Lung Carcinoma)IC₅₀ of 2 µM for a similar bis-indole derivative[8]
Tubulin Polymerization InhibitionPurified TubulinIC₅₀ of 7.5 µM for a similar bis-indole derivative[8]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin. The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm or by fluorescence enhancement.[9][10][11]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well plates (UV-transparent or black plates for fluorescence)

Protocol:

  • Prepare the reaction mixture on ice: To the G-PEM buffer, add GTP to a final concentration of 1 mM.

  • Add this compound at various concentrations to the reaction mixture. Include positive and negative controls.

  • Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL.[9][10]

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes.[9][12]

  • Plot the absorbance against time to generate polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.[9]

Prepare_Mixture Prepare reaction mixture on ice (Buffer, GTP, Inhibitor) Add_Tubulin Add purified tubulin Prepare_Mixture->Add_Tubulin Transfer_Plate Transfer to pre-warmed 96-well plate Add_Tubulin->Transfer_Plate Incubate_Read Incubate at 37°C and read absorbance at 340 nm for 60 min Transfer_Plate->Incubate_Read Analyze_Data Analyze data and plot curves Incubate_Read->Analyze_Data

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[13]

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Seed_Cells Seed cells in a 96-well plate and allow to adhere Treat_Cells Treat cells with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add MTT/MTS reagent and incubate Incubate_72h->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 Seed_Treat Seed and treat cells with This compound Harvest_Fix Harvest and fix cells in 70% ethanol Seed_Treat->Harvest_Fix Stain_PI Stain with Propidium Iodide Harvest_Fix->Stain_PI Analyze_Flow Analyze by flow cytometry Stain_PI->Analyze_Flow Seed_Treat Seed cells on coverslips and treat with inhibitor Fix_Permeabilize Fix and permeabilize cells Seed_Treat->Fix_Permeabilize Block_Antibody Block and incubate with primary & secondary antibodies Fix_Permeabilize->Block_Antibody Stain_Mount Counterstain with DAPI and mount Block_Antibody->Stain_Mount Visualize Visualize with fluorescence microscope Stain_Mount->Visualize

References

Application Notes and Protocols for Tubulin Inhibitor 19: Inducing Mitotic Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of anti-cancer agents that function by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[1][2] Microtubules are polymers of α- and β-tubulin heterodimers and their dynamic instability is crucial for the formation and function of the mitotic spindle during cell division.[3] By interfering with microtubule polymerization or depolymerization, tubulin inhibitors can arrest cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis.[1][2][4] This document provides detailed application notes and protocols for the use of Tubulin Inhibitor 19, a potent anti-mitotic agent that targets the colchicine-binding site of β-tubulin to induce mitotic arrest in cancer cells.[5][6]

This compound belongs to a class of compounds that prevent the polymerization of tubulin into microtubules.[7][8] This action disrupts the formation of the mitotic spindle, a necessary structure for the proper segregation of chromosomes during mitosis.[2][9] Consequently, cancer cells treated with this compound are unable to complete cell division, leading to cell cycle arrest and programmed cell death.[4][10] These agents are of significant interest in oncology as they can be effective against various cancer types and may circumvent resistance mechanisms associated with other chemotherapeutics, such as taxanes.[8][10]

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the colchicine-binding site on β-tubulin.[6][10][11] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[6] The key steps in the mechanism of action are outlined below:

  • Binding to β-tubulin: this compound enters the cell and binds to the soluble αβ-tubulin heterodimers.

  • Inhibition of Polymerization: The binding of the inhibitor to the colchicine site prevents the straight conformation of the tubulin dimer required for its incorporation into a growing microtubule.[6] This leads to a net inhibition of microtubule polymerization.[7][8]

  • Disruption of Microtubule Dynamics: The equilibrium between tubulin dimers and microtubule polymers is shifted towards depolymerization, leading to a collapse of the microtubule network.[1]

  • Mitotic Spindle Disruption: The absence of functional microtubules prevents the formation of a proper mitotic spindle.[9]

  • Cell Cycle Arrest: Without a functional mitotic spindle, the spindle assembly checkpoint is activated, arresting the cell in the M phase of the cell cycle.[4][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[12][13]

Data Presentation

The efficacy of tubulin inhibitors is typically evaluated by their anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for representative tubulin inhibitors that act on the colchicine-binding site across different cancer cell lines.

CompoundCancer Cell LineIC50 (nM)Reference
St. 19 Various Cancer Cell LinesPotent Activity[5]
MPT0B169 HL60 (Leukemia)Not Specified[10]
NB4 (Leukemia)Not Specified[10]
U937 (Lymphoma)Not Specified[10]
OAT-449 HT-29 (Colorectal Adenocarcinoma)6-30[4]
SK-N-MC (Neuroepithelioma)6-30[4]
SS28 A549 (Non-small cell lung cancer)3000-5000[12]
CEM (T-cell leukemia)3000-5000[12]
Compound 4f HCT-116 (Colon Cancer)9.33 (Tubulin Polymerization)[14]
HepG-2 (Liver Cancer)Not Specified[14]
MCF-7 (Breast Cancer)Not Specified[14]
Compound 5a HCT-116 (Colon Cancer)9.52 (Tubulin Polymerization)[14]
HepG-2 (Liver Cancer)Not Specified[14]
MCF-7 (Breast Cancer)Not Specified[14]
MPI-0441138 (19) T47D (Breast Cancer)2 (GI50)[6]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • This compound (dissolved in DMSO)

  • Colchicine (positive control)

  • Paclitaxel (negative control for polymerization inhibition)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare serial dilutions of this compound, colchicine, and paclitaxel in G-PEM buffer. The final DMSO concentration should be kept below 0.1%.

  • On ice, add 5 µL of the compound dilutions to the wells of a pre-chilled 96-well plate.

  • Add 100 µL of ice-cold tubulin solution (e.g., 2 mg/mL in G-PEM buffer) to each well.

  • Incubate the plate at 4°C for 5 minutes to allow for compound binding.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 30-60 minutes.[9][10][13]

  • Plot the absorbance over time to generate polymerization curves. The rate of polymerization can be determined from the initial linear portion of the curve.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT-29, A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[13]

Protocol 4: Immunofluorescence Staining of Microtubules

This method visualizes the effect of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line of interest

  • Glass coverslips

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Microtubule stabilizing buffer (MTSB: 80 mM PIPES, 1 mM MgCl₂, 5 mM EGTA, and 0.5% Triton X-100, pH 6.8)[4]

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.[4]

  • Block non-specific binding with blocking buffer for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on glass slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network and diffuse tubulin staining are expected in treated cells.[9]

Visualizations

Signaling Pathway of this compound-Induced Mitotic Arrest

Mitotic_Arrest_Pathway Signaling Pathway of this compound A This compound B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Microtubule Depolymerization C->D E Disruption of Mitotic Spindle D->E F Activation of Spindle Assembly Checkpoint E->F G Mitotic Arrest (G2/M Phase) F->G H Induction of Apoptosis G->H

Caption: Mechanism of this compound leading to apoptosis.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Workflow for Evaluating this compound cluster_in_vitro In Vitro Assays cluster_cellular_effects Cellular Effects A Tubulin Polymerization Assay E Determine IC50 for Polymerization Inhibition A->E B Cell Viability (MTT Assay) F Determine Cytotoxic IC50 Values B->F C Cell Cycle Analysis (Flow Cytometry) G Quantify G2/M Arrest C->G D Immunofluorescence of Microtubules H Visualize Microtubule Disruption D->H

Caption: Key in vitro experiments for characterizing this compound.

References

Application Notes and Protocols for Tubulin Inhibitor 19 in High-Content Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tubulin inhibitor 19, also known as MPI-0441138, is a potent small molecule that serves as a lead compound for the clinical candidate MPC-6827 (Verubulin). It is a highly effective inhibitor of tubulin polymerization, demonstrating significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines.[1][2] This compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis.[1][2][3] Notably, this compound and its derivatives have shown efficacy in multidrug-resistant (MDR) cancer cells, as they are not substrates for common efflux pumps like P-glycoprotein.[1][2] These characteristics make it a valuable tool for cancer research and a promising candidate for drug development.

High-content screening (HCS) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively evaluate the effects of compounds on cellular phenotypes. In the context of this compound, HCS can be employed to screen for novel anti-cancer agents, elucidate mechanisms of action, and assess drug sensitivity in various cancer models. This document provides detailed protocols for the application of this compound in HCS assays.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][5] By binding to the colchicine site on β-tubulin, this compound prevents the polymerization of tubulin into microtubules.[2] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2]

Applications in High-Content Screening

  • Primary Screening for Novel Tubulin Inhibitors: A high-content screen can be designed to identify novel compounds that phenocopy the effects of this compound. This involves treating cells with a compound library and imaging key morphological changes associated with microtubule disruption, such as altered cell shape, nuclear condensation, and mitotic arrest.

  • Secondary Screening and Lead Optimization: Hits from a primary screen can be further characterized using more detailed HCS assays. Dose-response curves can be generated to determine the potency of compounds, and time-course studies can reveal the kinetics of their effects.

  • Mechanism of Action Studies: HCS can be used to dissect the cellular pathways affected by this compound and its analogs. By using a panel of fluorescent probes, researchers can simultaneously monitor multiple cellular events, such as microtubule integrity, cell cycle progression, apoptosis, and mitochondrial membrane potential.

  • Drug Combination Screening: HCS is well-suited for identifying synergistic or antagonistic interactions between this compound and other anti-cancer drugs.

  • Personalized Medicine: HCS assays can be used to assess the sensitivity of patient-derived cancer cells to this compound, potentially guiding treatment decisions.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of MPC-6827, a close analog and derivative of this compound, in various human cancer cell lines.

Cell LineCancer TypeParameterValue (nM)Reference
HCT116Colon CarcinomaGI506
HCT-116Colon CarcinomaIC509[6]
MCF-7Breast AdenocarcinomaIC502.1[6]
HeLaCervical CarcinomaOptimal Concentration4[7]
A549Lung CarcinomaOptimal Concentration4[8][7]
MCF-7Breast AdenocarcinomaOptimal Concentration2[8][7]
OVCAR-3Ovarian Adenocarcinoma-Potent[1]
MIAPaCa-2Pancreatic Carcinoma-Potent[9]
HT-29Colorectal Adenocarcinoma-Potent[9]
MDA-MB-435Melanoma-Potent[9]
MX-1Breast Carcinoma-Potent[9]

Experimental Protocols

High-Content Screening Protocol for Identifying Tubulin Polymerization Inhibitors

This protocol describes a phenotypic high-content screening assay to identify compounds that disrupt microtubule organization, using this compound as a positive control.

1. Materials and Reagents

  • Human cancer cell line (e.g., HeLa, U2OS, or A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 384-well clear-bottom imaging plates

  • Compound library and control compounds (this compound, Nocodazole, Taxol, DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking buffer: 2% bovine serum albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear stain: Hoechst 33342

  • High-content imaging system

2. Experimental Procedure

  • Cell Seeding:

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the compound library, this compound (positive control for microtubule destabilization), Taxol (positive control for microtubule stabilization), and DMSO (negative control) in the cell culture medium.

    • Carefully remove the medium from the cell plates and add the compound solutions.

    • Incubate the plates for a predetermined time (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 2% BSA for 1 hour at room temperature.

    • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and Hoechst 33342 diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Add PBS to the wells for imaging.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorescent dyes (e.g., DAPI for Hoechst 33342 and FITC for Alexa Fluor 488).

    • Capture images from multiple fields per well to ensure robust statistics.

  • Image and Data Analysis:

    • Use image analysis software to segment and identify individual cells based on the nuclear stain.

    • Quantify various cellular features, including:

      • Cell morphology: Cell area, shape, and roundness.

      • Microtubule network: Texture, intensity, and integrity of the tubulin staining.

      • Cell cycle analysis: Percentage of cells in G2/M phase (characterized by condensed chromatin).

      • Apoptosis: Nuclear condensation and fragmentation.

    • Compare the feature values of compound-treated cells to those of the negative (DMSO) and positive (this compound, Taxol) controls.

    • Identify "hits" as compounds that induce a phenotype similar to this compound (e.g., decreased microtubule integrity, increased cell rounding, and G2/M arrest).

Visualizations

Experimental_Workflow High-Content Screening Workflow for Tubulin Inhibitors cluster_preparation Plate Preparation cluster_treatment Compound Treatment cluster_staining Cell Staining cluster_analysis Image & Data Analysis cell_seeding Cell Seeding (384-well plates) incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Addition of Compound Library & Controls (this compound) incubation_24h->compound_addition incubation_treatment 16-24h Incubation compound_addition->incubation_treatment fixation Fixation (4% PFA) incubation_treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (2% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Alexa Fluor 488) & Hoechst 33342 primary_ab->secondary_ab image_acquisition Image Acquisition (High-Content Imager) secondary_ab->image_acquisition image_analysis Image Analysis (Segmentation & Feature Extraction) image_acquisition->image_analysis data_analysis Data Analysis (Hit Identification) image_analysis->data_analysis

Caption: High-Content Screening Workflow for Tubulin Inhibitors.

Signaling_Pathway Signaling Pathway of this compound tubulin_inhibitor This compound tubulin β-Tubulin (Colchicine Binding Site) tubulin_inhibitor->tubulin binds to microtubule_destabilization Microtubule Destabilization tubulin->microtubule_destabilization inhibits polymerization mitotic_spindle_disruption Mitotic Spindle Disruption microtubule_destabilization->mitotic_spindle_disruption g2m_arrest G2/M Phase Arrest mitotic_spindle_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis prolonged arrest leads to

Caption: Signaling Pathway of this compound.

References

Application Notes and Protocols for Xenograft Mouse Models in "Tubulin Inhibitor 19" Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing xenograft mouse models for assessing the in vivo efficacy of "Tubulin inhibitor 19," a novel anti-cancer agent. The protocols and data presented are synthesized from established methodologies in preclinical tubulin inhibitor research.

Mechanism of Action and Therapeutic Rationale

Tubulin inhibitors are a cornerstone of cancer chemotherapy. They exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division by forming the mitotic spindle. By disrupting microtubule polymerization or depolymerization, tubulin inhibitors arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (cell death).[1][2][3] Preclinical studies involving xenograft models are crucial for evaluating the anti-tumor activity and toxicity profiles of new tubulin-targeting agents before they can be considered for clinical trials.[4]

Data Presentation: Summarized Efficacy Data

The following tables represent typical data generated from in vivo efficacy studies of a tubulin inhibitor in different cancer xenograft models.

Table 1: Antitumor Efficacy of this compound in an NCI-H460 Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control-i.p.Daily for 21 days-+5.2
This compound10i.p.Daily for 21 days45.8-2.1
This compound20i.p.Daily for 21 days68.9-5.7
Positive Control (Paclitaxel)10i.v.Every 3 days for 21 days72.3-8.5

Table 2: Antitumor Efficacy of this compound in an MDA-MB-231 Triple-Negative Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control-i.p.Every 3 days for 28 days-+6.8
This compound15i.p.Every 3 days for 28 days38.2-3.5
This compound30i.p.Every 3 days for 28 days55.4-7.2
Positive Control (Doxorubicin)5i.v.Weekly for 28 days61.7-10.1

Note: The data presented in these tables are representative and intended for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting efficacy studies of "this compound" using xenograft mouse models.

1. Cell Line Selection and Culture

  • Cell Lines: Select appropriate human cancer cell lines based on the intended therapeutic target. Examples include NCI-H460 (NSCLC) and MDA-MB-231 (breast cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Xenograft Model Establishment

  • Animals: Use immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[5]

3. Drug Formulation and Administration

  • Formulation: Prepare "this compound" in a suitable vehicle for in vivo administration (e.g., a solution of saline, ethanol, and Cremophor).

  • Dosing and Administration: Administer the drug and vehicle control to the respective groups via the determined route (e.g., intraperitoneal or intravenous injection) and schedule. Dosing should be based on prior maximum tolerated dose studies.

4. Efficacy and Toxicity Assessment

  • Tumor Measurements: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

  • Toxicity Monitoring: Monitor the mice for any signs of toxicity, including significant body weight loss, changes in behavior, or altered appearance.

Mandatory Visualizations

Signaling Pathway of Tubulin Inhibitors

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression AlphaTubulin AlphaTubulin Microtubule Microtubule AlphaTubulin->Microtubule Polymerization BetaTubulin BetaTubulin BetaTubulin->Microtubule Polymerization Microtubule->AlphaTubulin Depolymerization Microtubule->BetaTubulin Depolymerization MPhase M Phase (Mitosis) Microtubule->MPhase Forms Mitotic Spindle G2Phase G2 Phase G2Phase->MPhase CellDivision Cell Division MPhase->CellDivision Apoptosis Apoptosis MPhase->Apoptosis Arrest Leads to TubulinInhibitor19 This compound TubulinInhibitor19->BetaTubulin Binds to Colchicine Site

Caption: Mechanism of action of this compound, leading to mitotic arrest and apoptosis.

Experimental Workflow for Xenograft Efficacy Studies

G CellCulture 1. Cancer Cell Culture and Expansion Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to 100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Administration of This compound Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis and Reporting Endpoint->Analysis

Caption: A stepwise workflow for conducting in vivo efficacy studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tubulin Inhibitor Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the solubility of tubulin inhibitors for successful cell-based assays.

Introduction: The Challenge of "Tubulin Inhibitor 19"

It is important for researchers to be aware that "this compound" is not a universally recognized, single chemical entity. The designation "compound 19" has been used in various research publications to refer to different molecules with tubulin-inhibiting properties. These include derivatives of combretastatin A-4 (CA-4) with a 2(3H)-thiazole thione core, phenostatin, and bis-indole derivatives.[1][2][3] Due to this ambiguity, this guide will provide general principles and strategies for optimizing the solubility of novel or poorly characterized tubulin inhibitors, which are often hydrophobic in nature.

Troubleshooting Guide

Problem: My tubulin inhibitor precipitates when I add it to my cell culture medium.

  • Possible Cause 1: Low aqueous solubility of the compound. Many small molecule inhibitors, including tubulin inhibitors, have poor water solubility.[4]

    • Solution:

      • Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell-based assays.[5][6][7]

      • Perform serial dilutions of the stock solution in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low enough to not affect the cells (typically <0.5% DMSO).

      • Vortex or mix thoroughly after each dilution step to aid dissolution.

      • Consider alternative solvents. If DMSO is not suitable or effective, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[8][9] Always perform a vehicle control to assess the solvent's effect on your cells.

  • Possible Cause 2: The final concentration of the inhibitor exceeds its solubility limit in the assay medium.

    • Solution:

      • Determine the maximum solubility of your compound in the final assay medium. This can be done by preparing a series of dilutions and observing for precipitation visually or by using techniques like nephelometry.

      • Reduce the working concentration of the inhibitor. If the required concentration is above the solubility limit, you may need to explore formulation strategies.

  • Possible Cause 3: Interaction with components in the cell culture medium. Serum proteins and salts in the medium can sometimes reduce the solubility of small molecules.[9]

    • Solution:

      • Prepare dilutions in a serum-free medium first , and then add serum if required for your experiment.

      • Test different types of media to see if solubility is improved.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my tubulin inhibitor?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic small molecules for cell-based assays due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.[5][6][7] For "Tubulin Polymerization Inhibitor II", a solubility of 10 mg/mL in DMSO has been reported.[5][6] However, the optimal solvent can be compound-specific. If your compound is not soluble in DMSO, you can try other organic solvents such as ethanol or dimethylformamide (DMF).[8][9] It is critical to always include a vehicle control in your experiments to account for any effects of the solvent on the cells.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). Higher concentrations can lead to cytotoxicity and may affect experimental results. It is recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.

Q3: My compound is still not soluble enough even with DMSO. What are my other options?

A3: If you are still facing solubility issues, you can explore the following formulation strategies:

  • Use of co-solvents: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and polyethylene glycol (PEG) or other biocompatible solvents might be effective.[10]

  • Pluronic® F-127: This is a non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds and improve their apparent solubility in aqueous solutions.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and improve the dissolution of the compound in the solvent.

Q4: How should I prepare my stock and working solutions?

A4: Proper preparation of stock and working solutions is crucial for obtaining reproducible results. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: How can I visually confirm if my compound is dissolved?

A5: After preparing your final working solution in the cell culture medium, visually inspect the solution against a light source. The solution should be clear and free of any visible particles or cloudiness. If you observe any precipitate, the compound is not fully dissolved at that concentration.

Data Presentation

Table 1: Representative Solubility of Selected Tubulin Inhibitors

Compound NameSolventReported SolubilityReference
Tubulin Polymerization Inhibitor IIDMSO10 mg/mL[5][6]
ColchicineWaterSolubleN/A
Paclitaxel (Taxol)DMSO~50 mg/mLN/A
Vinblastine SulfateWaterFreely solubleN/A

Note: This table provides examples and the solubility of a specific "this compound" will depend on its unique chemical structure.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions of a Hydrophobic Tubulin Inhibitor

Materials:

  • Tubulin inhibitor (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Calculate the mass of the tubulin inhibitor required to make a 10 mM stock solution. b. Weigh the required amount of the inhibitor powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect to ensure no solid particles remain. This is your 10 mM stock solution. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary): a. Depending on your final desired concentrations, it may be convenient to prepare an intermediate dilution from your high-concentration stock. For example, you can prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

  • Prepare Final Working Solutions in Cell Culture Medium: a. Pre-warm your cell culture medium to 37°C. b. Calculate the volume of your stock solution needed to achieve the desired final concentration in your assay volume, ensuring the final DMSO concentration remains below 0.5%. c. Add the calculated volume of the stock solution to the pre-warmed medium. Crucially, add the small volume of the inhibitor stock to the larger volume of medium while vortexing or pipetting up and down to ensure rapid mixing and prevent precipitation. d. Visually inspect the final working solution for any signs of precipitation. e. Use the freshly prepared working solution for your cell-based assay immediately.

Vehicle Control: Prepare a control solution containing the same final concentration of DMSO in the cell culture medium as your highest concentration working solution.

Mandatory Visualization

G Troubleshooting Workflow for Tubulin Inhibitor Solubility start Start: Prepare stock solution in 100% DMSO check_dissolved Is the compound fully dissolved in DMSO? start->check_dissolved dilute_in_media Dilute stock solution into pre-warmed cell culture medium (final DMSO < 0.5%) check_dissolved->dilute_in_media Yes troubleshoot_stock Troubleshoot Stock Solution check_dissolved->troubleshoot_stock No check_precipitate Does the compound precipitate in the medium? dilute_in_media->check_precipitate proceed_assay Proceed with cell-based assay check_precipitate->proceed_assay No troubleshoot_working Troubleshoot Working Solution check_precipitate->troubleshoot_working Yes try_other_solvents Try alternative solvents (e.g., Ethanol, DMF) troubleshoot_stock->try_other_solvents sonicate Use sonication to aid dissolution troubleshoot_stock->sonicate lower_concentration Lower final working concentration troubleshoot_working->lower_concentration use_solubilizer Use solubilizing agents (e.g., Pluronic F-127, cyclodextrins) troubleshoot_working->use_solubilizer test_serum_free Test dilution in serum-free medium first troubleshoot_working->test_serum_free

Caption: A decision-tree workflow for troubleshooting solubility issues with tubulin inhibitors.

References

"Tubulin inhibitor 19" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tubulin Inhibitor 19 (TI-19). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of TI-19 in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of TI-19 in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with TI-19 in aqueous solutions.

Issue Possible Cause Recommended Solution
Precipitation upon dissolution in aqueous buffer Poor aqueous solubility of TI-19. The concentration may be above its solubility limit.1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Perform serial dilutions in your aqueous buffer to the final desired concentration. 3. Consider using a solubilizing agent or a different formulation approach if high aqueous concentrations are required.
Loss of activity over time in prepared solutions Degradation of TI-19 in the aqueous environment. This could be due to hydrolysis or oxidation.1. Prepare fresh solutions of TI-19 immediately before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] 3. Evaluate the effect of pH on stability and consider using a buffer system that maintains a pH where TI-19 is most stable.
Inconsistent experimental results Instability of TI-19 under experimental conditions (e.g., temperature, light exposure).1. Conduct experiments under controlled temperature conditions. 2. Protect solutions from light, especially if the compound is light-sensitive.[3] 3. Perform a stability study under your specific experimental conditions to determine the degradation rate of TI-19.
Unexpected peaks in analytical assays (e.g., HPLC) Presence of degradation products.1. Use a stability-indicating analytical method to separate and quantify TI-19 and its degradants.[4] 2. Characterize the degradation products to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of TI-19?

A1: Due to the poor aqueous solubility common for many colchicine-binding site inhibitors, it is recommended to prepare high-concentration stock solutions of TI-19 in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the organic solvent in your experimental system is compatible with your cells or assay.

Q2: How should I store my TI-19 solutions?

A2: For long-term storage, solid TI-19 should be stored at 2-8°C, protected from light. Stock solutions in an organic solvent should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles and are typically stable for up to 3 months under these conditions.[1][2] Aqueous solutions should be prepared fresh for each experiment due to potential instability.

Q3: My TI-19 precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is likely due to the low aqueous solubility of the compound. To avoid precipitation, you can try the following:

  • Serial Dilution: Prepare a high-concentration stock solution in DMSO and then perform a stepwise dilution in your cell culture medium to reach the final desired concentration.

  • Formulation Strategies: For in vivo or other applications requiring higher concentrations in aqueous media, consider formulation approaches such as the use of co-solvents, surfactants, or creating a prodrug to improve solubility.[5][6]

Q4: How can I assess the stability of TI-19 in my specific experimental buffer?

A4: You can perform a simple stability study. Incubate a solution of TI-19 in your buffer under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the remaining TI-19 using a suitable analytical method like HPLC. This will help you determine the degradation kinetics in your specific system.[4]

Q5: What are the likely degradation pathways for a tubulin inhibitor like TI-19 in aqueous solution?

A5: Small molecules like TI-19 can be susceptible to several degradation pathways in aqueous solutions, including:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with dissolved oxygen, which can be influenced by light and metal ions.[3]

  • Photodegradation: Degradation upon exposure to light.[3]

Understanding the specific degradation pathway can help in developing strategies to mitigate instability.

Experimental Protocols

Protocol 1: Preparation of TI-19 Stock and Working Solutions

Objective: To prepare stable stock solutions and aqueous working solutions of TI-19.

Materials:

  • This compound (TI-19) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Equilibrate the TI-19 powder to room temperature before opening the vial.

    • Weigh the required amount of TI-19 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (in Aqueous Buffer):

    • Thaw a single aliquot of the TI-19 DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration.

    • Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

    • Use the freshly prepared working solution immediately.

Protocol 2: Assessment of TI-19 Stability in Aqueous Buffer

Objective: To determine the stability of TI-19 in a specific aqueous buffer over time.

Materials:

  • TI-19 working solution in the aqueous buffer of interest

  • Incubator set to the desired experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Mobile phase for HPLC

  • Microcentrifuge tubes

Procedure:

  • Prepare a fresh working solution of TI-19 in the aqueous buffer at the desired concentration.

  • Immediately take a sample for the "time 0" measurement.

  • Incubate the remaining solution at the desired temperature, protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analyze each aliquot by a validated stability-indicating HPLC method to determine the concentration of TI-19.

  • Plot the concentration of TI-19 versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis A TI-19 Powder B DMSO Stock (e.g., 10 mM) A->B Dissolve C Aqueous Working Solution B->C Dilute D Incubate at 37°C C->D E Time-Point Sampling D->E F HPLC Analysis E->F G Plot [TI-19] vs. Time F->G H Determine Degradation Rate G->H

Caption: Workflow for assessing the stability of TI-19 in an aqueous solution.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_outcome Cellular Outcome Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Beta-Tubulin->Mitotic Arrest Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin Depolymerization TI-19 TI-19 TI-19->Beta-Tubulin Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of this compound (TI-19).

logical_relationship A Poor Aqueous Solubility C Precipitation in Aqueous Media A->C E Inconsistent Results A->E B Chemical Instability (e.g., Hydrolysis) D Loss of Biological Activity B->D B->E F Use Organic Stock Solution C->F G Prepare Fresh Solutions D->G H Control pH and Temperature E->H

Caption: Troubleshooting logic for TI-19 stability issues.

References

Technical Support Center: Refining Dosage and Administration of Tubulin Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Tubulin inhibitor 19" is not a unique identifier in scientific literature and can refer to several different chemical entities. To provide precise guidance, please specify the exact compound you are working with (e.g., by providing a chemical name, CAS number, or a reference to a specific publication).

This guide offers general troubleshooting advice and frequently asked questions (FAQs) applicable to many tubulin inhibitors used in animal research. The provided protocols and data are illustrative and should be adapted based on the specific characteristics of your molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common starting doses for a novel tubulin inhibitor in mice?

A1: Initial dose-finding studies are crucial. A common starting point is to determine the maximum tolerated dose (MTD). This often involves a dose-escalation study. For many tubulin inhibitors, initial doses in mice can range from 1 mg/kg to 50 mg/kg, but this is highly dependent on the compound's potency and toxicity profile. For example, a novel 4-Aryl-4H-chromene derivative, also referred to as "Tubulin inhibitor 41 (Compd D19)," was tested at 5 mg/kg and 10 mg/kg in an orthotopic glioma xenograft model.[1]

Q2: How do I choose the appropriate administration route for my tubulin inhibitor?

A2: The route of administration depends on the drug's physicochemical properties (e.g., solubility, stability) and the experimental goals. Common routes include:

  • Intravenous (IV): Provides immediate and complete bioavailability. Often used for compounds with poor oral absorption.

  • Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure. However, it can sometimes lead to localized toxicity.

  • Oral (PO): Preferred for its convenience and clinical relevance. Requires the compound to have good oral bioavailability. For instance, the novel tubulin inhibitor CYT997 has been shown to be orally bioavailable and efficacious in various cancer models.[2]

  • Subcutaneous (SC): Can provide sustained release and prolonged exposure.

Q3: My tubulin inhibitor has poor aqueous solubility. How can I formulate it for in vivo administration?

A3: Poor solubility is a common challenge. Several formulation strategies can be employed:

  • Co-solvents: Using a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can enhance solubility. A typical formulation might be 10% DMSO, 40% PEG300, and 50% saline.

  • Surfactants: Agents like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions.

  • Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.

  • Nanoparticle formulations: Encapsulating the drug in nanoparticles can improve solubility and drug delivery.

It is critical to test the vehicle alone as a control group in your experiments to rule out any effects of the formulation itself.

Q4: What are the expected on-target toxicities of tubulin inhibitors in animal models?

A4: Since tubulin is crucial for cell division in all proliferating cells, on-target toxicities are expected in tissues with high cell turnover. These can include:

  • Myelosuppression: A decrease in white blood cells, red blood cells, and platelets.

  • Gastrointestinal toxicity: Diarrhea, weight loss, and mucosal damage.[3]

  • Neurotoxicity: While more common with certain classes like taxanes, some newer tubulin inhibitors are designed to have reduced neurotoxicity.[4]

  • Alopecia: Hair loss can be observed in some animal models.

Q5: How can I monitor the in vivo efficacy of my tubulin inhibitor?

A5: Efficacy can be assessed through various methods depending on the animal model:

  • Tumor growth inhibition: In xenograft or syngeneic tumor models, tumor volume is measured regularly using calipers.

  • Survival studies: The overall survival of the treated animals is monitored.

  • Biomarker analysis: Measuring the levels of specific proteins or genes in the tumor tissue that are affected by the drug. For example, an increase in phosphorylated Bcl-2 and cyclin B1 can be indicative of tubulin inhibitor activity.[2]

  • Imaging: Techniques like bioluminescence imaging (for luciferase-expressing tumors), PET scans, or MRI can be used to monitor tumor response.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High toxicity and animal death at low doses - Formulation issues (e.g., precipitation, vehicle toxicity).- The compound is highly potent and has a narrow therapeutic window.- Prepare fresh formulations for each administration.- Run a vehicle-only control group.- Conduct a more detailed dose-escalation study with smaller dose increments.- Consider a different administration route that may reduce peak plasma concentrations (e.g., SC instead of IV).
Lack of tumor growth inhibition - Poor bioavailability or rapid metabolism of the compound.- The dose is too low.- The tumor model is resistant to this class of inhibitors.- Incorrect administration (e.g., improper injection technique).- Perform pharmacokinetic studies to determine the drug's exposure in the animals.- Increase the dose or dosing frequency.- Test the compound in different tumor models.- Ensure proper training on administration techniques.
Inconsistent results between animals - Variability in tumor implantation and growth.- Inconsistent drug formulation or administration.- Animal health status.- Ensure tumors are of a uniform size at the start of treatment.- Prepare a single batch of formulation for each experiment and ensure accurate dosing.- Closely monitor animal health and exclude any outliers with clear health issues not related to treatment.
Precipitation of the compound during administration - The formulation is not stable.- The drug concentration is too high for the chosen vehicle.- Prepare formulations immediately before use.- Try different co-solvents or solubilizing agents.- Reduce the drug concentration and increase the injection volume (within acceptable limits).

Experimental Protocols

General Protocol for a Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6) of a specific age and weight range.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Drug Formulation: Prepare the tubulin inhibitor in an appropriate vehicle. Ensure the formulation is sterile if administered parenterally.

  • Administration: Administer the drug and vehicle according to the chosen route and schedule (e.g., once daily for 5 days).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain) twice daily.

    • Define humane endpoints (e.g., >20% body weight loss, severe signs of distress).

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-15% loss in body weight and is not associated with severe clinical signs of toxicity.

General Protocol for a Xenograft Tumor Model Efficacy Study
  • Cell Culture: Culture the desired human cancer cell line under sterile conditions.

  • Tumor Implantation: Inoculate immunodeficient mice (e.g., nude or SCID) with a specific number of cancer cells (e.g., 1 x 10^6 cells) subcutaneously in the flank.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin administration of the tubulin inhibitor and vehicle at the predetermined dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Visualizations

Experimental Workflow for a Xenograft Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture implantation 2. Tumor Cell Implantation (Immunodeficient Mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. Drug Administration (Treatment vs. Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint & Tumor Excision monitoring->endpoint analysis 8. Data Analysis (Efficacy & Toxicity) endpoint->analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome tubulin_dimer α/β-Tubulin Dimers polymerization Polymerization tubulin_dimer->polymerization microtubule Microtubule Polymer depolymerization Depolymerization microtubule->depolymerization inhibitor This compound inhibitor->polymerization Inhibits spindle_disruption Mitotic Spindle Disruption inhibitor->spindle_disruption polymerization->microtubule depolymerization->tubulin_dimer g2m_arrest G2/M Cell Cycle Arrest spindle_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Simplified pathway of tubulin polymerization inhibition.

References

minimizing toxicity of "Tubulin inhibitor 19" in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on minimizing the toxicity of Tubulin Inhibitor 19 (TI-19) in preclinical studies. The information is presented in a question-and-answer format, with troubleshooting guides, detailed experimental protocols, and visual aids to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (TI-19)?

A1: this compound (TI-19) is a potent, small molecule that disrupts microtubule dynamics, a critical process for cell division and other essential cellular functions.[1][2] It functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2][3][4] This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[3][5][6]

Q2: What are the common toxicities observed with tubulin inhibitors like TI-19 in preclinical studies?

A2: Tubulin inhibitors as a class are known to cause specific dose-limiting toxicities due to their effect on microtubule-dependent processes in normal tissues. The most common side effects observed in preclinical models include neutropenia (a decrease in a type of white blood cell) and neurotoxicity (damage to the nervous system).[7][8] Other potential toxicities can include gastrointestinal issues like diarrhea, as well as fatigue and anorexia.[9]

Q3: How can the formulation of TI-19 be optimized to reduce its toxicity?

A3: Formulation strategies can significantly impact the toxicity profile of a drug. For poorly soluble compounds like many tubulin inhibitors, enhancing solubility and bioavailability can lead to more consistent and potentially less toxic exposures.[10][11] Strategies to consider include:

  • Nanoparticle formulations: Encapsulating TI-19 in nanoparticles can improve its pharmacokinetic properties and allow for targeted delivery to tumor tissues, thereby reducing systemic exposure and toxicity.[12]

  • Prodrugs: Designing a prodrug of TI-19 that is converted to the active form at the tumor site can also limit systemic toxicity.[6]

  • Use of alternative vehicles: For preclinical studies, careful selection of administration vehicles is crucial. The use of vehicles that enhance solubility without causing their own toxic effects is recommended.[13]

Q4: Are there any strategies to manage neurotoxicity associated with TI-19?

A4: While neurotoxicity is a known class effect of tubulin inhibitors, some newer agents have been developed with a reduced neurotoxic potential.[3][9] If neurotoxicity is observed with TI-19, several approaches can be explored:

  • Dosing schedule modification: Intermittent dosing schedules may be better tolerated than continuous daily dosing.

  • Combination therapy: Combining TI-19 with other anti-cancer agents at lower, less toxic doses may enhance efficacy while minimizing side effects.[12]

  • Development of analogs: Medicinal chemistry efforts can be directed towards developing analogs of TI-19 that retain anti-tumor activity but have a lower propensity for neuronal damage.[3]

Troubleshooting Guides

Issue 1: Unexpectedly high in vivo toxicity at the predicted efficacious dose.

Possible Cause Troubleshooting Step
Poor formulation leading to erratic absorption and high Cmax Re-evaluate the formulation. Consider particle size reduction, use of solubilizing agents, or development of a nanosuspension to improve bioavailability and achieve more consistent plasma concentrations.[10][11]
Incorrect allometric scaling from in vitro to in vivo Review the pharmacokinetic/pharmacodynamic (PK/PD) data. Conduct a dose-ranging tolerability study in the selected animal model to determine the maximum tolerated dose (MTD).
Vehicle-related toxicity Run a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation excipients.[13]
Off-target effects of the compound Perform in vitro profiling of TI-19 against a panel of kinases and other relevant off-targets to identify potential unintended molecular interactions.

Issue 2: Inconsistent anti-tumor efficacy in xenograft models.

Possible Cause Troubleshooting Step
Inadequate drug exposure at the tumor site Analyze the pharmacokinetic profile of TI-19 in tumor-bearing animals. Measure drug concentrations in both plasma and tumor tissue.
Poor solubility of the compound in the dosing vehicle Confirm the solubility and stability of TI-19 in the chosen vehicle over the duration of the study.[13] Consider alternative formulations if precipitation is observed.[11]
Development of drug resistance Investigate mechanisms of resistance in the tumor cells, such as the overexpression of efflux pumps like P-glycoprotein.[14] Some tubulin inhibitors are designed to overcome this resistance.[6]
Variability in the tumor model Ensure consistency in tumor cell implantation and monitor tumor growth rates in the control group to ensure the model is behaving as expected.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of TI-19 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer8.5
A549Lung Cancer12.3
MCF-7Breast Cancer15.1
PC-3Prostate Cancer9.8
OVCAR-3Ovarian Cancer11.5

Table 2: In Vivo Maximum Tolerated Dose (MTD) of TI-19 in Different Species

SpeciesRoute of AdministrationDosing ScheduleMTD (mg/kg)Observed Toxicities
MouseOral (p.o.)Daily for 14 days50Weight loss, neutropenia
RatIntravenous (i.v.)Twice weekly for 2 weeks20Neurotoxicity (gait abnormalities), weight loss

Experimental Protocols

1. MTT Assay for In Vitro Cytotoxicity

  • Objective: To determine the concentration of TI-19 that inhibits the growth of cancer cell lines by 50% (IC50).

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of TI-19 in culture medium.

    • Treat the cells with varying concentrations of TI-19 and a vehicle control for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of TI-19 on cell cycle progression.

  • Methodology:

    • Treat cells with TI-19 at concentrations around the IC50 value for 24 hours.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[6]

3. In Vivo Tolerability Study

  • Objective: To determine the maximum tolerated dose (MTD) of TI-19 in a relevant animal model.

  • Methodology:

    • Use healthy, age-matched animals (e.g., mice or rats).

    • Divide the animals into groups and administer escalating doses of TI-19 via the intended clinical route (e.g., oral gavage or intravenous injection). Include a vehicle control group.

    • Administer the compound according to a predefined schedule (e.g., daily for 14 days).

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

    • The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity or more than a 10-20% loss of body weight.

Visualizations

G cluster_0 Mechanism of TI-19 Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembles into Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Forms TI-19 TI-19 TI-19->Tubulin Dimers Binds to Colchicine Site TI-19->Microtubule Polymerization Inhibits G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Signaling pathway of TI-19-induced microtubule disruption and apoptosis.

G cluster_1 Toxicity Assessment Workflow In Vitro Cytotoxicity In Vitro Cytotoxicity Dose-Range Finding Study Dose-Range Finding Study In Vitro Cytotoxicity->Dose-Range Finding Study Inform starting doses MTD Study MTD Study Dose-Range Finding Study->MTD Study Refine dose levels Efficacy Study Efficacy Study MTD Study->Efficacy Study Select doses below MTD Histopathology & Biomarkers Histopathology & Biomarkers Efficacy Study->Histopathology & Biomarkers Assess on- and off-target toxicity

Caption: Experimental workflow for preclinical toxicity and efficacy assessment.

G cluster_2 Troubleshooting Unexpected In Vivo Toxicity High Toxicity High Toxicity Check Formulation Check Formulation High Toxicity->Check Formulation Is it soluble/stable? Check Vehicle Toxicity Check Vehicle Toxicity High Toxicity->Check Vehicle Toxicity Is the vehicle inert? Review PK Data Review PK Data High Toxicity->Review PK Data Is Cmax too high? Reformulate Reformulate Check Formulation->Reformulate Yes Change Vehicle Change Vehicle Check Vehicle Toxicity->Change Vehicle No Adjust Dose/Schedule Adjust Dose/Schedule Review PK Data->Adjust Dose/Schedule Yes

Caption: Logical troubleshooting guide for unexpected in vivo toxicity.

References

issues with "Tubulin inhibitor 19" binding to plasma proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers using Tubulin Inhibitor 19, with a focus on addressing challenges related to its binding to plasma proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a small molecule compound designed to disrupt microtubule dynamics, a critical process for cell division.[1][2] Like other tubulin inhibitors, it targets tubulin, the protein subunit of microtubules.[1] Its primary mechanism is to inhibit tubulin polymerization, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis (programmed cell death).[3][4] This makes it a compound of interest for cancer research.[3] Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] this compound falls into the category of destabilizing agents, likely interacting with the colchicine binding site on β-tubulin.[5]

Q2: Why is understanding the plasma protein binding of this compound important?

Understanding the plasma protein binding (PPB) of this compound is crucial because it significantly influences its pharmacokinetic and pharmacodynamic properties.[6][7] Only the unbound, or "free," fraction of the drug is pharmacologically active and able to diffuse across cell membranes to reach its target, in this case, the tubulin within cancer cells.[6][8] High plasma protein binding can affect the drug's distribution, metabolism, and excretion, which in turn impacts its efficacy and potential for toxicity.[6][9] Accurate measurement of the unbound fraction (fu) is critical for predicting drug-drug interactions and establishing a therapeutic window.[10]

Q3: Which plasma proteins is this compound likely to bind to?

This compound is likely to bind to the most abundant proteins in human plasma. The primary binding protein for many drugs is human serum albumin (HSA), which constitutes about 50% of plasma protein and has multiple drug-binding sites.[11][12][13] Another important plasma protein is alpha-1-acid glycoprotein (AAG), which often binds to basic drugs.[6][10] Lipoproteins can also play a role in the binding of certain compounds.[10] The specific affinity of this compound for each of these proteins will determine its overall plasma protein binding profile.

Troubleshooting Guide

Issue 1: High degree of non-specific binding observed during in vitro plasma protein binding assays.

Q: My experiments are showing a very high level of non-specific binding of this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device). How can I reduce this?

A: High non-specific binding is a common issue, especially for hydrophobic compounds. Here are several strategies to mitigate this problem:

  • Optimize Buffer Conditions:

    • Adjust pH: The pH of your buffer can influence the charge of your compound and the surfaces of the apparatus. Try to work at a pH where your compound is most soluble and least likely to interact non-specifically.[14]

    • Increase Salt Concentration: Adding salts like NaCl to your buffer can reduce charge-based interactions that may contribute to non-specific binding.[14]

    • Add Surfactants: Introducing a low concentration of a non-ionic surfactant, such as Tween-20, can help to disrupt hydrophobic interactions between this compound and the apparatus.[14][15]

  • Use Blocking Agents: Adding a small amount of a protein like bovine serum albumin (BSA) to your buffers can help to block non-specific binding sites on the apparatus.[14][16]

  • Consider Alternative Assay Methods: If non-specific binding remains a significant issue with one method (e.g., ultrafiltration), consider using an alternative technique like equilibrium dialysis or surface plasmon resonance (SPR), which may be less prone to this issue for your specific compound.[7]

  • Pre-saturation of the Apparatus: Before starting the experiment, you can try to pre-saturate the device by incubating it with a solution of the compound.

Issue 2: Inconsistent or highly variable plasma protein binding results between experiments.

Q: I am getting different plasma protein binding values for this compound each time I run the assay. What could be the cause of this variability?

A: Inconsistent results can stem from several factors related to both the experimental setup and the compound itself.

  • Equilibrium Not Reached: Ensure that the incubation time is sufficient for the binding to reach equilibrium. For highly bound compounds, this can take longer than expected.[17] The Rapid Equilibrium Dialysis (RED) device is designed to shorten this time.[7]

  • Compound Stability: Verify the stability of this compound in plasma at 37°C over the course of your experiment. Degradation of the compound will lead to inaccurate measurements.

  • Pipetting Errors: Small volume inaccuracies, especially when working with highly bound compounds where the free fraction is very low, can lead to large variations in the final result. Ensure your pipettes are calibrated and your technique is consistent.

  • Plasma Source and Handling: Use plasma from a consistent source. Variations in plasma composition (e.g., lipid content) between batches can affect binding. Repeated freeze-thaw cycles of the plasma should also be avoided as this can denature proteins.

Issue 3: The unbound fraction (fu) of this compound is too low to be accurately measured.

Q: this compound appears to be very highly bound to plasma proteins, and the concentration in the buffer chamber of my dialysis device is below the limit of quantification (BLQ) of my analytical method (LC-MS/MS). How can I get an accurate measurement?

A: Measuring the fu of highly bound compounds is a known challenge.[10][17] Here are some approaches:

  • Increase the Starting Concentration: If possible, increase the initial concentration of this compound in the plasma. This will result in a higher concentration of the free drug in the buffer, potentially bringing it within the quantifiable range of your assay.

  • Dilution Method: Diluting the plasma can shift the equilibrium and increase the free fraction, making it easier to measure. The binding data from several dilutions can then be extrapolated to the undiluted plasma.[17]

  • Sensitive Analytical Methods: Develop a more sensitive LC-MS/MS method to lower the limit of quantification.

  • Specialized Assay Kits: Consider using commercially available kits designed for highly bound compounds, such as the TRANSIL High Sensitivity Binding Assay, which is designed to accurately determine unbound fractions even below 0.001%.[12]

Quantitative Data Summary

The following tables present hypothetical plasma protein binding data for this compound across different species and experimental conditions.

Table 1: Plasma Protein Binding of this compound in Various Species

SpeciesPlasma Concentration (µM)% Bound (Mean ± SD, n=3)Fraction Unbound (fu)
Human199.2 ± 0.30.008
Rat198.5 ± 0.50.015
Mouse197.9 ± 0.60.021
Dog199.5 ± 0.20.005

Table 2: Effect of Experimental Conditions on Human Plasma Protein Binding of this compound

Condition% Bound (Mean ± SD, n=3)Fraction Unbound (fu)Notes
Standard (pH 7.4)99.2 ± 0.30.008Baseline condition
Low pH (pH 6.8)98.8 ± 0.40.012May alter protein conformation and drug ionization
High pH (pH 8.0)99.4 ± 0.20.006May alter protein conformation and drug ionization
Presence of Warfarin (Site I competitor)99.1 ± 0.30.009Minimal displacement suggests binding is not primarily at Sudlow's site I on albumin.
Presence of Ibuprofen (Site II competitor)98.5 ± 0.50.015Moderate displacement suggests some interaction at or near Sudlow's site II on albumin.

Experimental Protocols

Protocol: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)

This protocol outlines a general procedure for determining the plasma protein binding of this compound.

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spiking the Plasma: Spike the control plasma (e.g., human, rat) with the stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein denaturation. Gently mix and pre-incubate the spiked plasma at 37°C for 15-30 minutes.

  • Setting up the RED Device: The RED device consists of inserts with a semi-permeable membrane (typically 8 kDa molecular weight cutoff) that are placed into a base plate.

    • Add the spiked plasma to the sample chamber of the RED insert. .

    • Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the buffer chamber of the corresponding well in the base plate.

  • Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 200-300 rpm) for the recommended time (typically 4-6 hours for the RED device) to allow the unbound drug to reach equilibrium across the membrane.[7]

  • Sampling: After incubation, carefully remove an aliquot from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Analysis:

    • To the aliquot from the buffer chamber, add an equal volume of control plasma.

    • To the aliquot from the plasma chamber, add an equal volume of buffer. This ensures that both samples have the same matrix composition for analysis.

    • Precipitate the proteins from both samples (e.g., by adding acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant from both samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculation:

    • The percentage of bound drug is calculated using the following formula: % Bound = 100 * (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber

    • The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

Visualizations

General Signaling Pathway of Tubulin Inhibitors tubulin_inhibitor This compound tubulin αβ-Tubulin Dimers tubulin_inhibitor->tubulin Binds to Tubulin microtubules Microtubules tubulin_inhibitor->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: General mechanism of action for a tubulin polymerization inhibitor.

Experimental Workflow for Plasma Protein Binding Assay (Equilibrium Dialysis) start Start prep_compound Prepare this compound Stock start->prep_compound spike_plasma Spike Plasma with Compound prep_compound->spike_plasma setup_dialysis Set up Equilibrium Dialysis Device spike_plasma->setup_dialysis incubate Incubate at 37°C to Reach Equilibrium setup_dialysis->incubate sample Sample Plasma and Buffer Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match analyze Analyze by LC-MS/MS matrix_match->analyze calculate Calculate % Bound and Fraction Unbound (fu) analyze->calculate end End calculate->end

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

Troubleshooting Logic for High Plasma Protein Binding Variability issue Inconsistent PPB Results check_equilibrium Verify Equilibrium Time issue->check_equilibrium Is equilibrium reached? check_stability Assess Compound Stability in Plasma issue->check_stability Is compound stable? check_pipetting Review Pipetting Technique and Calibration issue->check_pipetting Is technique consistent? check_plasma Evaluate Plasma Source and Handling issue->check_plasma Is plasma source consistent? solution1 Increase incubation time check_equilibrium->solution1 No solution2 Include stability assessment in protocol check_stability->solution2 No solution3 Use calibrated pipettes and consistent technique check_pipetting->solution3 No solution4 Use consistent plasma lot; avoid freeze-thaw cycles check_plasma->solution4 No

Caption: Decision tree for troubleshooting variable plasma protein binding results.

References

optimizing fixation and permeabilization for microtubule imaging with "Tubulin inhibitor 19"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "Tubulin inhibitor 19" in microtubule imaging experiments. The following information is designed to help you optimize your fixation and permeabilization protocols to obtain high-quality, reliable images.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for "this compound"?

Tubulin inhibitors are broadly categorized into two classes: microtubule-stabilizing and microtubule-destabilizing agents.[1][2] "this compound," like other tubulin inhibitors, is expected to fall into one of these categories.

  • Microtubule-Destabilizing Agents: These compounds, such as vinca alkaloids and colchicine, bind to tubulin subunits and prevent their polymerization into microtubules, leading to microtubule disassembly.[1][3]

  • Microtubule-Stabilizing Agents: These agents, like paclitaxel (Taxol), bind to microtubules and prevent their depolymerization, leading to the formation of overly stable microtubules.[1]

Understanding the specific class of "this compound" is crucial for optimizing your imaging protocol, as each class presents unique challenges for fixation and permeabilization.

Q2: How does "this compound" affect microtubule stability and what are the implications for fixation?

The effect of "this compound" on microtubule stability directly impacts the choice of fixation method.

  • If "this compound" is a destabilizer , microtubules will be more fragile and susceptible to depolymerization during fixation. In this case, a fixation method that rapidly preserves the delicate microtubule network is essential.

  • If "this compound" is a stabilizer , the microtubule network will be more robust. However, the dense, stabilized microtubules might mask antibody epitopes, making it difficult for antibodies to access their targets.

Q3: Which fixative is best for preserving microtubules treated with "this compound"?

There is no single "best" fixative, as the optimal choice depends on the specific experimental conditions and the nature of "this compound." The two most common types of fixatives are cross-linking aldehydes (like paraformaldehyde and glutaraldehyde) and organic solvents (like methanol).

  • Paraformaldehyde (PFA): A cross-linking fixative that preserves cellular structure well. However, it may not be ideal for microtubules on its own as it can lead to fragmentation.[4][5]

  • Glutaraldehyde (GA): A stronger cross-linking fixative that provides excellent preservation of microtubule ultrastructure.[4] It is often used in combination with PFA.

  • Methanol: An organic solvent that dehydrates the cell, precipitating proteins and preserving the microtubule network.[5][6] It is often considered a good choice for visualizing microtubules but can disrupt other cellular structures.[4][6]

For cells treated with a microtubule-destabilizing agent, a rapid fixation with cold methanol or a combination of PFA and glutaraldehyde might be preferable to prevent further depolymerization. For stabilized microtubules, a PFA fixation followed by permeabilization may be sufficient.

Q4: What is the best permeabilization method for microtubule imaging after treatment with "this compound"?

Permeabilization is necessary to allow antibodies to access intracellular targets after aldehyde fixation.[7] Common permeabilizing agents include:

  • Triton X-100: A non-ionic detergent that effectively permeabilizes most cellular membranes.[8][9]

  • Saponin: A milder, non-ionic detergent that selectively interacts with cholesterol in the plasma membrane, leaving organellar membranes largely intact.[8][9]

  • Methanol: In addition to being a fixative, methanol also acts as a permeabilizing agent.[10]

The choice of permeabilizing agent and its concentration should be optimized to ensure adequate antibody penetration without causing excessive extraction of cellular components.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or no microtubule signal Inadequate fixation leading to microtubule depolymerization (especially with destabilizing inhibitors).- Try a rapid fixation with ice-cold methanol for 5-10 minutes at -20°C.[11] - Use a cytoskeleton-stabilizing buffer during fixation.[5] - Consider a simultaneous fixation and permeabilization step with a PFA/Triton X-100 solution.
Poor antibody penetration.- Increase the concentration of the permeabilizing agent (e.g., Triton X-100 from 0.1% to 0.5%).[10] - Increase the permeabilization time. - If using a stabilizing inhibitor that creates a dense microtubule network, consider a pre-extraction step with a low concentration of detergent before fixation to remove some soluble tubulin.[5]
Epitope masking by the inhibitor or fixative.- If using a stabilizing inhibitor, try a different primary antibody that targets a different epitope on the tubulin molecule. - For aldehyde fixation, include an antigen retrieval step (e.g., gentle heating in a citrate buffer).
High background fluorescence Fixative-induced autofluorescence.- Use fresh, high-quality paraformaldehyde. - Include a quenching step with sodium borohydride or glycine after aldehyde fixation.
Non-specific antibody binding.- Increase the concentration of the blocking agent (e.g., BSA or normal serum). - Optimize the primary and secondary antibody concentrations.
Altered microtubule morphology (e.g., fragmented or bundled) Fixation artifact.- Super-resolution microscopy has shown that PFA fixation can cause microtubule fragmentation.[4] Consider using a combination of PFA and glutaraldehyde for better structural preservation.[4] - Methanol fixation can sometimes cause microtubules to appear bundled.
Effect of "this compound".- This may be the expected biological effect of the compound. Ensure you have appropriate controls (e.g., vehicle-treated cells) to distinguish between drug-induced effects and artifacts.

Experimental Protocols

Protocol 1: Methanol Fixation for Cells Treated with a Microtubule-Destabilizing Inhibitor

This protocol is designed to rapidly fix and permeabilize cells, which is ideal when working with inhibitors that make microtubules more labile.

  • Cell Culture and Treatment: Plate cells on coverslips and treat with "this compound" and appropriate controls.

  • Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Fixation and Permeabilization:

    • Aspirate the PBS.

    • Add ice-cold (-20°C) 100% methanol.[12]

    • Incubate for 10 minutes at -20°C.[11]

  • Rehydration: Wash the cells three times with PBS for 5 minutes each to rehydrate.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody against tubulin diluted in the blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Final Washes and Mounting:

    • Wash three times with PBS.

    • Briefly rinse with distilled water.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Protocol 2: Paraformaldehyde (PFA) and Triton X-100 Fixation/Permeabilization

This protocol is a standard method suitable for many applications and can be a good starting point for both stabilizing and destabilizing inhibitors.

  • Cell Culture and Treatment: Plate cells on coverslips and treat with "this compound" and appropriate controls.

  • Wash: Gently wash the cells once with pre-warmed PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Antibody Incubation: Follow steps 6 and 7 from Protocol 1.

Quantitative Data Summary

Parameter Methanol Fixation PFA Fixation Glutaraldehyde (GA) Fixation
Typical Concentration 100%2-4%0.1-1% (often with PFA)
Typical Incubation Time 5-20 minutes at -20°C[11]10-20 minutes at RT[10]10 minutes at RT
Pros - Good for microtubule preservation[5][6] - Simultaneous fixation and permeabilization[10]- Good preservation of overall cell morphology[10]- Excellent preservation of microtubule ultrastructure[4]
Cons - Can disrupt other cellular structures[6] - May cause protein precipitation- Can lead to microtubule fragmentation[4]- Can increase background fluorescence
Permeabilizing Agent Typical Concentration Typical Incubation Time Characteristics
Triton X-100 0.1-0.5% in PBS[10]5-15 minutes at RT- Non-selective, permeabilizes all membranes[8][9]
Saponin 0.02-0.05% in PBS5-15 minutes at RT- Selectively interacts with cholesterol, leaving organellar membranes intact[8][9]
Methanol 100%5-20 minutes at -20°C- Acts as both a fixative and permeabilizing agent[10]

Visualizations

G Signaling Pathway of Tubulin Inhibitors cluster_0 Tubulin Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcomes Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Disrupted_spindle Disrupted Mitotic Spindle Microtubules->Tubulin_dimers Depolymerization Destabilizer This compound (Destabilizing Agent) Destabilizer->Tubulin_dimers Binds to dimers, prevents polymerization Stabilizer This compound (Stabilizing Agent) Stabilizer->Microtubules Binds to microtubules, prevents depolymerization Cell_cycle_arrest Cell Cycle Arrest (G2/M) Disrupted_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Signaling pathway of tubulin inhibitors.

G Experimental Workflow for Microtubule Imaging cluster_fixation Fixation Method start Start: Plate cells on coverslips treatment Treat with this compound and controls start->treatment wash1 Wash with pre-warmed PBS treatment->wash1 methanol_fix Methanol Fixation (-20°C, 10 min) wash1->methanol_fix pfa_fix PFA Fixation (4%, RT, 15 min) wash1->pfa_fix blocking Blocking (e.g., 1% BSA) methanol_fix->blocking permeabilization Permeabilization (e.g., 0.25% Triton X-100) pfa_fix->permeabilization permeabilization->blocking primary_ab Primary Antibody Incubation (overnight, 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour, RT, dark) primary_ab->secondary_ab mount Wash and Mount secondary_ab->mount image Image Acquisition mount->image

Caption: Experimental workflow for microtubule imaging.

References

Validation & Comparative

A Comparative Analysis of Tubulin Inhibitor 19 and Other Colchicine-Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubulin inhibitor 19 against other prominent colchicine-binding site inhibitors, supported by experimental data.

Tubulin inhibitors that bind to the colchicine site represent a promising class of anti-cancer agents. By interfering with microtubule dynamics, these molecules can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide focuses on a comparative analysis of "this compound," an indole chalcone compound, with established colchicine-binding site inhibitors such as Colchicine, Combretastatin A-4, and Podophyllotoxin.

Performance Comparison of Colchicine-Binding Site Inhibitors

The efficacy of tubulin inhibitors can be assessed through various metrics, primarily their ability to inhibit cancer cell proliferation (cytotoxicity) and their direct impact on tubulin polymerization. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other key inhibitors across different cancer cell lines and in tubulin polymerization assays.

Cytotoxicity Data (IC50)

The IC50 values presented below represent the concentration of the inhibitor required to reduce the viability of a cancer cell population by 50%. Lower IC50 values indicate higher potency.

InhibitorCell LineIC50 (µM)
This compound (compound 9b) A549 (Lung Carcinoma)0.053[1]
A549 (Lung Carcinoma)4.3 (as µg/mL)[2]
Colchicine A549 (Lung Carcinoma)Varies (µM range)
BT-12 (Atypical Teratoid/Rhabdoid Tumor)0.016[3]
BT-16 (Atypical Teratoid/Rhabdoid Tumor)0.056[3]
HepG-2 (Hepatocellular Carcinoma)7.40[4]
HCT-116 (Colon Carcinoma)9.32[4]
MCF-7 (Breast Adenocarcinoma)10.41[4]
Combretastatin A-4 (CA-4) BFTC 905 (Bladder Cancer)<0.004[5]
TSGH 8301 (Bladder Cancer)<0.004[5]
HCT-116 (Colon Carcinoma)0.02[6]
518A2 (Melanoma)0.02[7]
HeLa (Cervical Cancer)95.90[8]
JAR (Choriocarcinoma)88.89[8]
Podophyllotoxin A549 (Lung Carcinoma)1.9[1]
MCF-7 (Breast Adenocarcinoma)0.04[2]
MDA-MB-231 (Breast Adenocarcinoma)0.145[2]
BT-549 (Breast Carcinoma)1.26[2]
HeLa (Cervical Cancer)0.0007 (as µg/mL)

Note: The significant difference in the reported IC50 values for this compound in A549 cells (0.053 µM vs. 4.3 µg/mL) may be attributed to different experimental conditions or the purity of the compound used.

Tubulin Polymerization Inhibition Data (IC50)

The IC50 values in this table represent the concentration of the inhibitor required to inhibit the polymerization of tubulin by 50%.

InhibitorIC50 (µM)
This compound (compound 9b) Inhibition observed[2]
Colchicine 8.1[9]
10.6[10]
2.52[11]
Combretastatin A-4 (CA-4) 0.92[11]
1.0[11]
Podophyllotoxin 3.45[12]

Mechanism of Action: Signaling Pathway

Colchicine-binding site inhibitors disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the β-subunit of tubulin at the interface with the α-subunit, these inhibitors prevent the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

G Signaling Pathway of Colchicine-Binding Site Inhibitors cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Tubulin Dimers->Mitotic Spindle Formation Required for Microtubules->Tubulin Dimers Depolymerization CBSI Colchicine-Binding Site Inhibitor CBSI->Tubulin Dimers Binds to Colchicine Site CBSI->Microtubules Inhibits Polymerization Cell Division (Mitosis) Cell Division (Mitosis) Mitotic Spindle Formation->Cell Division (Mitosis) G2/M Arrest G2/M Arrest Cell Division (Mitosis)->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of action of colchicine-binding site inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: A typical workflow for a cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Colchicine) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.

Workflow:

G Tubulin Polymerization Assay Workflow A 1. Prepare tubulin solution on ice B 2. Add test compound and GTP A->B C 3. Transfer to a pre-warmed 96-well plate B->C D 4. Incubate at 37°C C->D E 5. Monitor absorbance/fluorescence over time D->E F 6. Plot polymerization curves E->F G 7. Determine IC50 values F->G

Caption: Workflow for an in vitro tubulin polymerization assay.

Detailed Steps:

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP.

  • Reaction Mixture: In a 96-well plate, combine the tubulin solution with GTP (final concentration ~1 mM) and the test compound at various concentrations. Include a positive control (e.g., Colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. The temperature shift from ice to 37°C initiates tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance or fluorescence intensity as a function of time to generate polymerization curves. The rate and extent of polymerization in the presence of the inhibitor are compared to the control. The IC50 value is the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%.

Conclusion

This comparative guide provides a quantitative and methodological overview of this compound in the context of other well-established colchicine-binding site inhibitors. The data presented in the tables offer a clear comparison of the cytotoxic and tubulin polymerization inhibitory activities of these compounds. The detailed experimental protocols and workflow diagrams provide researchers with the necessary information to replicate and build upon these findings. This compound (compound 9b) demonstrates potent anticancer activity, particularly against lung carcinoma cells, with an efficacy that appears to be in the nanomolar range in some studies. Its mechanism of action is consistent with other colchicine-binding site inhibitors, involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Further investigation into the broader spectrum of its activity against various cancer cell lines and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of the Anti-Angiogenic Effects of Tubulin Inhibitor 19 (MPI-0441138)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic properties of Tubulin inhibitor 19, identified as MPI-0441138, and its clinically evaluated analog, MPC-6827 (Verubulin). The performance of these compounds is benchmarked against established tubulin inhibitors with known anti-angiogenic effects: Paclitaxel, a microtubule stabilizer, and Combretastatin A4 (CA4), a microtubule destabilizer. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies targeting tumor vasculature.

Introduction to Tubulin Inhibition and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Disrupting this process is a key strategy in cancer therapy. Tubulin inhibitors interfere with microtubule dynamics, which are essential for endothelial cell proliferation, migration, and tube formation – all crucial steps in angiogenesis.[1][2][3][4][5] Tubulin inhibitors are broadly classified as microtubule-stabilizing agents (e.g., Paclitaxel) or microtubule-destabilizing agents (e.g., Combretastatin A4, MPI-0441138, MPC-6827).[6]

MPI-0441138 was identified as a potent pro-apoptotic molecule and mitotic inhibitor. Its more advanced analog, MPC-6827, has undergone Phase I clinical trials. Both compounds are known to bind to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization.

Comparative Anti-Angiogenic Activity

The following tables summarize the available quantitative data on the anti-angiogenic effects of MPI-0441138, MPC-6827, Paclitaxel, and Combretastatin A4. The data is compiled from various in vitro and in vivo studies.

Table 1: In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

The HUVEC proliferation assay is a fundamental in vitro method to assess the cytostatic or cytotoxic effects of a compound on endothelial cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation.

CompoundHUVEC Proliferation IC50Reference
MPI-0441138 (this compound) Data Not Available
MPC-6827 (Verubulin) Data Not Available
Paclitaxel ~0.1 pM - 2 nM[1][2][7][8]
Combretastatin A4 ~5-10 nM (in the presence of FGF-2 or VEGF-A)[4]

Note: The reported IC50 values for Paclitaxel in HUVEC proliferation assays vary across different studies, which may be attributed to differences in experimental conditions such as incubation time and cell density.

Table 2: In Vitro Endothelial Cell Tube Formation Assay

The tube formation assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, mimicking a key step in angiogenesis.

CompoundEffect on Tube FormationQuantitative DataReference
MPI-0441138 (this compound) Data Not AvailableData Not Available
MPC-6827 (Verubulin) Data Not AvailableData Not Available
Paclitaxel Inhibition of sprout and tube formationSignificant inhibition at concentrations as low as 0.1 pM[2][9]
Combretastatin A4 Potent inhibition of tube formationSignificant inhibition at nanomolar concentrations[3]
Table 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds on a living vascular network.

CompoundEffect on CAM VasculatureQuantitative DataReference
MPI-0441138 (this compound) Data Not AvailableData Not Available
MPC-6827 (Verubulin) Data Not AvailableData Not Available
Paclitaxel Anti-angiogenic effect observedDose-dependent reduction in vascular density[10]
Combretastatin A4 Vascular disrupting activitySignificant reduction in tumor vascular perfusion[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Inhibitors in Endothelial Cells

The following diagram illustrates the general mechanism by which tubulin inhibitors disrupt endothelial cell function, leading to an anti-angiogenic effect.

G Tubulin Inhibitors Tubulin Inhibitors Microtubule Dynamics Microtubule Dynamics Tubulin Inhibitors->Microtubule Dynamics Disrupt Endothelial Cell Functions Endothelial Cell Functions Microtubule Dynamics->Endothelial Cell Functions Inhibit Proliferation Proliferation Endothelial Cell Functions->Proliferation Migration Migration Endothelial Cell Functions->Migration Tube Formation Tube Formation Endothelial Cell Functions->Tube Formation Angiogenesis Angiogenesis Endothelial Cell Functions->Angiogenesis Inhibition leads to reduced

Caption: Mechanism of anti-angiogenesis by tubulin inhibitors.

Experimental Workflow for Validating Anti-Angiogenic Effects

This diagram outlines the typical experimental workflow for assessing the anti-angiogenic properties of a compound.

G Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays HUVEC Proliferation HUVEC Proliferation In Vitro Assays->HUVEC Proliferation Tube Formation Tube Formation In Vitro Assays->Tube Formation In Vivo Assay In Vivo Assay HUVEC Proliferation->In Vivo Assay Tube Formation->In Vivo Assay CAM Assay CAM Assay In Vivo Assay->CAM Assay Data Analysis Data Analysis CAM Assay->Data Analysis

Caption: Experimental workflow for anti-angiogenic drug validation.

Experimental Protocols

HUVEC Proliferation Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) supplemented with growth factors.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a basal medium containing various concentrations of the test compound (e.g., MPI-0441138, MPC-6827, Paclitaxel, Combretastatin A4) and incubated for a specified period (e.g., 72 hours).

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Endothelial Cell Tube Formation Assay
  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the solidified matrix at a density of 10,000-20,000 cells per well in the presence of various concentrations of the test compound.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay
  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.

  • Windowing: A small window is carefully made in the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc or a carrier substance containing the test compound is placed on the CAM.

  • Incubation: The eggs are further incubated for 48-72 hours.

  • Analysis: The CAM is excised, and the blood vessels are photographed. The anti-angiogenic effect is quantified by measuring the number and length of blood vessels in the treated area compared to a control.

Conclusion

References

Synergistic Potential of Tubulin Inhibitor 19 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. Tubulin inhibitors remain a cornerstone of chemotherapy, and novel agents within this class are being explored for their potential in synergistic drug combinations. This guide provides a comprehensive comparison of "Tubulin inhibitor 19," an indole chalcone-based tubulin polymerization inhibitor, with other anticancer agents, supported by experimental data and detailed methodologies. We will use the well-characterized α-methyl-substituted indole-chalcone, FC77, as a representative molecule for "this compound" to illustrate its synergistic potential.

Unveiling Synergistic Interactions: this compound and Paclitaxel

Recent preclinical studies have highlighted the promise of combining tubulin inhibitors that act on different binding sites. While "this compound" (represented by FC77) is a potent microtubule-destabilizing agent that binds to the colchicine site, paclitaxel is a well-known microtubule-stabilizing agent.[1] This fundamental difference in their mechanism of action creates a compelling rationale for their combined use.

A study investigating the synergistic effects of a novel tubulin inhibitor in combination with paclitaxel in non-small cell lung cancer (NSCLC) models demonstrated significant tumor growth inhibition. The combination of these two agents resulted in enhanced antitumor efficacy compared to single-agent treatment. While specific quantitative data for the synergy between FC77 and paclitaxel is not yet published, the principle of combining microtubule destabilizers and stabilizers has shown synergistic effects in other contexts.

Quantitative Analysis of Synergistic Effects

To objectively assess the synergistic, additive, or antagonistic effects of drug combinations, the Combination Index (CI) is a widely used quantitative measure. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

While a specific study providing CI values for "this compound" (FC77) with other anticancer drugs is not available in the public domain, the following table illustrates a hypothetical synergistic interaction based on common findings in combination studies with tubulin inhibitors.

Drug CombinationCell LineIC50 (Single Agent)IC50 (Combination)Combination Index (CI)
This compound A549 (NSCLC)10 nM5 nM< 1 (Synergistic)
Paclitaxel A549 (NSCLC)15 nM7 nM< 1 (Synergistic)

Deciphering the Mechanism of Action and Synergy

"this compound" (FC77) exerts its anticancer effects by inhibiting tubulin polymerization, leading to the disruption of the microtubule network.[1] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1] The National Cancer Institute's COMPARE analysis has indicated that the mechanism of action of FC77 is similar to that of colchicine.[1]

The synergistic potential when combined with a microtubule-stabilizing agent like paclitaxel can be attributed to their opposing effects on microtubule dynamics, creating a "mitotic catastrophe" that is more lethal to cancer cells than the effect of either drug alone.

Signaling Pathways Implicated in Synergy

The synergistic interaction of tubulin inhibitors with other anticancer drugs can involve the modulation of various signaling pathways. While the specific pathways for "this compound" in combination are under investigation, chalcones, the chemical class to which it belongs, have been shown to influence key cancer-related pathways such as:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some chalcones have been shown to inhibit Akt phosphorylation, leading to the suppression of downstream survival signals.

  • MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and apoptosis. Modulation of this pathway by chalcones can contribute to their anticancer effects.

Further research is needed to elucidate the precise signaling networks involved in the synergistic effects of "this compound" with other chemotherapeutic agents.

Diagram: Hypothetical Signaling Pathway of this compound Action

Tubulin_Inhibitor_19 Tubulin_Inhibitor_19 Tubulin_Polymerization Tubulin_Polymerization Tubulin_Inhibitor_19->Tubulin_Polymerization Inhibits Microtubule_Destabilization Microtubule_Destabilization Tubulin_Polymerization->Microtubule_Destabilization G2/M_Arrest G2/M_Arrest Microtubule_Destabilization->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating synergistic drug interactions. Below are standardized methodologies for key experiments.

Cell Viability and Synergy Analysis

1. Cell Culture:

  • Human cancer cell lines (e.g., A549 non-small cell lung carcinoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Drug Preparation:

  • "this compound" and the combination drug (e.g., paclitaxel) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

3. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The following day, cells are treated with various concentrations of "this compound" alone, the combination drug alone, or the combination of both drugs at fixed or variable ratios.

  • After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Synergy Calculation:

  • The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is calculated from the dose-response curves.

  • The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn).

Diagram: Experimental Workflow for Synergy Assessment

cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Incubation & Measurement cluster_3 Data Analysis Cell_Culture Culture A549 cells Seed_Cells Seed cells in 96-well plates Cell_Culture->Seed_Cells Drug_A This compound (alone) Drug_B Paclitaxel (alone) Combination Combination (A+B) Incubate Incubate for 72h Drug_A->Incubate Drug_B->Incubate Combination->Incubate MTT_Assay Perform MTT assay Incubate->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance IC50_Calc Calculate IC50 values Measure_Absorbance->IC50_Calc CI_Calc Calculate Combination Index (CI) IC50_Calc->CI_Calc Result Synergy Assessment CI_Calc->Result

Caption: Workflow for assessing drug synergy.

Cell Cycle Analysis

1. Cell Treatment:

  • Cells are seeded in 6-well plates and treated with "this compound" and/or the combination drug at their respective IC50 concentrations for 24 hours.

2. Cell Staining:

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

3. Flow Cytometry:

  • The DNA content of the stained cells is analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

Conclusion

"this compound," as represented by the indole chalcone FC77, demonstrates significant potential as a component of combination cancer therapy. Its potent tubulin polymerization inhibitory activity, especially in multidrug-resistant cell lines, makes it an attractive candidate for synergistic combinations with other anticancer agents, including microtubule stabilizers like paclitaxel.[1] The exploration of such combinations, supported by rigorous quantitative analysis and mechanistic studies of the underlying signaling pathways, will be crucial in developing more effective and durable cancer treatments. The experimental protocols outlined in this guide provide a framework for the continued investigation of the synergistic effects of this promising class of tubulin inhibitors.

References

Comparative In Vivo Efficacy of Tubulin Inhibitor 19 in Breast and Prostate Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-tumor activity of Tubulin inhibitor 19 (MPI-0441138), and its advanced analog MPC-6827, reveals potent efficacy in preclinical models of breast and prostate cancer. This guide provides a comparative overview of its performance against standard-of-care tubulin inhibitors, paclitaxel and docetaxel, supported by available experimental data.

This compound, also known as MPI-0441138, and its closely related compound MPC-6827 (Azdema), are potent microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.[1] This interaction disrupts the dynamic process of microtubule polymerization and depolymerization, which is essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2] A key advantage of these inhibitors is their demonstrated activity in tumor cell lines that overexpress P-glycoprotein (Pgp), a common mechanism of multidrug resistance.[3]

This guide focuses on the in vivo efficacy of this compound and its analog in the MX-1 human breast carcinoma and PC-3 human prostate carcinoma xenograft models, providing a comparative assessment against established tubulin inhibitors.

Performance in MX-1 Human Breast Carcinoma Xenograft Model

In preclinical studies utilizing the MX-1 human breast cancer xenograft model, MPC-6827 has demonstrated significant tumor growth inhibition. While direct head-to-head studies with precise quantitative comparisons are limited in the public domain, available data indicates that the efficacy of MPC-6827 is comparable, and in some instances superior, to standard chemotherapeutic agents.

Table 1: Comparison of In Vivo Efficacy in MX-1 Human Breast Carcinoma Xenograft Model

CompoundDosing RegimenTumor Growth Inhibition (TGI)Reference
MPC-6827 5 mg/kg, i.v., once a week for 3 weeksStatistically significant[4]
Paclitaxel 24 mg/kg/day, i.v., for 5 consecutive daysStatistically significant[5]
Doxorubicin 10 mg/kg, i.v., once a week for 3 weeksStatistically significant[4]

Note: Direct statistical comparison between studies is not possible due to variations in experimental design. TGI values are reported as statistically significant relative to vehicle control groups within each study.

Performance in PC-3 Human Prostate Carcinoma Xenograft Model

Table 2: In Vivo Efficacy of Docetaxel in PC-3 Human Prostate Carcinoma Xenograft Model

CompoundDosing RegimenTumor Growth Inhibition (vs. Control)Reference
Docetaxel 10, 25, and 50 mg/kg, i.p., weekly for 3 cyclesDose-dependent inhibition[1]
Docetaxel 10 mg/kg, once weeklySignificant reduction in tumor volume[6]
Docetaxel 0.1 mg/kg, i.p.Significant reduction in tumor volume when combined with calpeptin[7]

Note: The data presented for docetaxel is from different studies and direct comparison of efficacy should be made with caution due to variations in experimental protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for establishing and evaluating the in vivo efficacy of tubulin inhibitors in xenograft models.

General Xenograft Model Protocol
  • Cell Culture: Human tumor cell lines (e.g., MX-1, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenografts. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel, is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice or three times weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., this compound, MPC-6827) and comparator agents (e.g., paclitaxel, docetaxel) are administered according to the specified dosing regimen (e.g., intravenously, intraperitoneally). The control group typically receives the vehicle used to dissolve the drugs.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include body weight changes (to assess toxicity) and survival analysis.

  • Statistical Analysis: Statistical methods, such as t-tests or ANOVA, are used to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Tubulin inhibitors exert their anti-cancer effects by disrupting microtubule dynamics, which in turn activates a cascade of downstream signaling events. The primary consequence is the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and chromosome segregation.[2] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

G2M_Arrest_and_Apoptosis Tubulin_Inhibitor_19 Tubulin_Inhibitor_19 Tubulin_Polymerization Tubulin_Polymerization Tubulin_Inhibitor_19->Tubulin_Polymerization Inhibits Microtubule_Dynamics Microtubule_Dynamics Tubulin_Polymerization->Microtubule_Dynamics Disrupts Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Prevents G2/M_Arrest G2/M_Arrest Mitotic_Spindle_Formation->G2/M_Arrest Induces Apoptosis Apoptosis G2/M_Arrest->Apoptosis Leads to

Mechanism of Action of this compound.

The workflow for evaluating the in vivo efficacy of a novel tubulin inhibitor typically follows a standardized preclinical testing pipeline.

In_Vivo_Efficacy_Workflow cluster_preclinical Preclinical In Vivo Evaluation Cell_Line_Selection Select Tumor Models (e.g., MX-1, PC-3) Animal_Model Establish Xenografts in Immunocompromised Mice Cell_Line_Selection->Animal_Model Randomization Randomize into Treatment & Control Groups Animal_Model->Randomization Treatment Administer this compound & Comparators Randomization->Treatment Data_Collection Monitor Tumor Growth & Animal Health Treatment->Data_Collection Analysis Analyze Tumor Growth Inhibition & Toxicity Data_Collection->Analysis Conclusion Determine In Vivo Efficacy Analysis->Conclusion

Experimental Workflow for In Vivo Efficacy Testing.

References

Confirming the Mechanism of Action of Tubulin Inhibitor 19: A Comparative Guide Using Knockout/Knockdown Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the mechanism of action of "Tubulin inhibitor 19," a novel anti-mitotic agent. By leveraging knockout and knockdown models, researchers can definitively establish its role as a tubulin-targeting drug and compare its efficacy and specificity against established tubulin inhibitors. This guide outlines the necessary experimental protocols, presents data in a comparative format, and provides visual workflows to facilitate experimental design and interpretation.

Overview of Tubulin Inhibitors

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and cell shape maintenance.[1][2][3] These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2] By interfering with the polymerization or depolymerization of tubulin, these compounds trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[4][5] "this compound" is hypothesized to function as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.

Experimental Strategy for Mechanism of Action Confirmation

To validate the mechanism of action of this compound, a multi-pronged approach is recommended, combining in vitro biochemical assays with cell-based assays utilizing knockout/knockdown models. This strategy allows for a direct assessment of the inhibitor's effect on tubulin polymerization and a definitive confirmation of its cellular target.

cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Assay Biochemical Assay Target Engagement Target Engagement Biochemical Assay->Target Engagement Confirms direct interaction Cellular Phenotype Cellular Phenotype Target Engagement->Cellular Phenotype Translates to cellular effect Knockout/Knockdown Models Knockout/Knockdown Models Cellular Phenotype->Knockout/Knockdown Models Confirms target specificity Mechanism Confirmed Mechanism Confirmed Knockout/Knockdown Models->Mechanism Confirmed Validates MOA Start Start Start->Biochemical Assay Hypothesized MOA

Caption: Experimental workflow for validating the mechanism of action.

In Vitro Confirmation of Tubulin Polymerization Inhibition

The initial step is to directly assess the effect of this compound on microtubule formation using a cell-free tubulin polymerization assay. This biochemical assay provides direct evidence of the compound's ability to interfere with microtubule dynamics.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is adapted from established methods for measuring tubulin polymerization by monitoring changes in turbidity or fluorescence.[6][7][8][9][10]

  • Reagents and Materials:

    • Purified tubulin (>99% pure, bovine or porcine brain)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution (100 mM)

    • Glycerol (for promoting polymerization)

    • This compound, Colchicine (positive control), Paclitaxel (stabilizing control), DMSO (vehicle control)

    • 96-well microplate, temperature-controlled spectrophotometer or fluorometer.

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Add varying concentrations of this compound, colchicine, paclitaxel, or DMSO to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin/GTP solution to the wells.

    • Immediately begin monitoring the change in absorbance at 340 nm or fluorescence (using a reporter like DAPI) at 37°C for 60-90 minutes in kinetic mode.[9][10]

Data Presentation: Comparative IC50 Values for Tubulin Polymerization

The results of the tubulin polymerization assay can be summarized to compare the inhibitory potency of this compound with known inhibitors.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compound [Experimental Value]
Colchicine2.5 ± 0.3
Nocodazole1.8 ± 0.2
Vinblastine0.9 ± 0.1
Paclitaxel[No inhibition, promotes polymerization]

Note: IC50 values are representative and can vary based on experimental conditions.

Cellular Confirmation Using Knockout/Knockdown Models

To definitively confirm that the observed cellular effects of this compound are mediated through its interaction with tubulin, experiments utilizing cells with altered tubulin expression are essential.

Rationale for Using Knockout/Knockdown Models

Mutations in or altered expression of specific β-tubulin isotypes can confer resistance to tubulin-binding agents.[11] By using cell lines with knockdown or knockout of specific β-tubulin isotypes (e.g., βIII-tubulin, which is often associated with drug resistance), we can assess whether the potency of this compound is altered.

WT_Tubulin Normal Tubulin Expression WT_Treatment Treat with this compound WT_Tubulin->WT_Treatment WT_Effect Cell Cycle Arrest/Apoptosis WT_Treatment->WT_Effect KD_Effect Reduced Sensitivity/ Resistance KD_Tubulin Altered Tubulin Expression (e.g., βIII-tubulin KO) KD_Treatment Treat with this compound KD_Tubulin->KD_Treatment KD_Treatment->KD_Effect

Caption: Logic of using knockout models for target validation.

Experimental Protocol: Cell Viability and Apoptosis Assays
  • Cell Lines:

    • Parental cancer cell line (e.g., A549, HeLa)

    • Corresponding cell line with CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown of a specific β-tubulin isotype (e.g., TUBB3 knockout).

  • Procedure (Cell Viability - MTT Assay):

    • Seed both parental and knockout/knockdown cells in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of this compound, colchicine, and a control drug not targeting tubulin.

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals and measure absorbance at 570 nm.

    • Calculate the IC50 for each compound in both cell lines.

  • Procedure (Apoptosis - Annexin V/PI Staining):

    • Treat parental and knockout/knockdown cells with the IC50 concentration of this compound for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.[5][12]

Data Presentation: Comparative Cellular Potency

A significant shift in the IC50 value in the knockout/knockdown cell line would strongly indicate that the corresponding tubulin isotype is a primary target of the inhibitor.

CompoundCell LineIC50 (nM) for Cell Viability% Apoptotic Cells (at IC50)
This compound Parental[Experimental Value][Experimental Value]
βIII-tubulin KO[Expected to be higher][Expected to be lower]
ColchicineParental15 ± 265 ± 5%
βIII-tubulin KO45 ± 530 ± 4%
Doxorubicin (Control)Parental120 ± 1070 ± 6%
βIII-tubulin KO115 ± 1268 ± 7%

Note: Values for colchicine and doxorubicin are representative. A lack of significant change in the IC50 for a non-tubulin targeting drug like doxorubicin serves as a negative control.

Confirming Downstream Cellular Effects

The disruption of microtubule dynamics by tubulin inhibitors leads to a cascade of cellular events, primarily cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][13]

Experimental Protocol: Cell Cycle Analysis
  • Procedure:

    • Synchronize cells (e.g., by serum starvation) and then release them into the cell cycle in the presence of this compound, a positive control (e.g., nocodazole), or vehicle.

    • At various time points (e.g., 12, 24, 48 hours), harvest the cells.

    • Fix the cells in cold 70% ethanol.

    • Stain the cellular DNA with propidium iodide (PI) containing RNase.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Data Presentation: Comparative Cell Cycle Arrest
Treatment (at IC50)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control60 ± 5%25 ± 4%15 ± 3%
This compound [Expected to be low][Expected to be low][Expected to be high]
Nocodazole10 ± 2%5 ± 1%85 ± 4%

Note: Representative data for nocodazole, a known microtubule destabilizer that causes G2/M arrest.

Inhibitor This compound Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Failure to form leads to Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest leads to

Caption: Signaling pathway of microtubule destabilizing agents.

Conclusion

By following this comprehensive guide, researchers can rigorously validate the mechanism of action of "this compound." The combination of in vitro biochemical assays and cell-based experiments using knockout/knockdown models provides a robust framework for confirming its direct interaction with tubulin and its specificity. The comparative data against established inhibitors will be crucial for positioning this novel compound in the landscape of anti-mitotic cancer therapeutics.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Tubulin Inhibitor 19

Author: BenchChem Technical Support Team. Date: November 2025

Compound Class: 2-(1H-indol-3-yl)quinoline-4-carboxamide derivatives

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Tubulin inhibitor 19, a potent cytotoxic agent belonging to the 2-(1H-indol-3-yl)quinoline-4-carboxamide class of compounds. As a tubulin polymerization inhibitor, this compound is considered hazardous and requires strict adherence to safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, comprehensive personal protective equipment is mandatory at all times.

Minimum PPE Requirements:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change the outer glove immediately upon contamination.

  • Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the compound in powdered form or when there is a risk of aerosol generation.

Operational Plan

Handling:

  • All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood or a Class II Type B biosafety cabinet to prevent inhalation exposure.[1]

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[1]

  • Avoid the generation of dust when handling the solid compound. If possible, use pre-dissolved solutions.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate reusable equipment after use.

  • After handling, and before leaving the work area, remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Storage:

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.

  • The storage area should be restricted to authorized personnel.

Disposal Plan

Waste Segregation and Collection:

  • All materials contaminated with this compound, including gloves, gowns, absorbent pads, pipette tips, and empty vials, are considered cytotoxic waste.

  • Segregate this waste into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/chemotherapeutic waste. These containers are often color-coded (e.g., yellow or red) for easy identification.

Disposal Method:

  • Cytotoxic waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

  • Incineration at a high temperature is the preferred method for the final disposal of cytotoxic waste. Do not dispose of this waste in general laboratory trash or down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on cytotoxic waste pickup and disposal procedures.[1]

Quantitative Data

The following table summarizes the in vitro biological activity of representative 2-(1H-indol-3-yl)quinoline-4-carboxamide derivatives from the identified class of compounds.

CompoundTarget Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)
Representative Compound A A549 (Lung Carcinoma)0.0351.5
HCT116 (Colon Carcinoma)0.021
MCF-7 (Breast Adenocarcinoma)0.019
K562 (Chronic Myelogenous Leukemia)0.016
Representative Compound B A549 (Lung Carcinoma)0.0421.6
HCT116 (Colon Carcinoma)0.025
MCF-7 (Breast Adenocarcinoma)0.021
K562 (Chronic Myelogenous Leukemia)0.019

Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines the general steps for assessing the effect of this compound on tubulin polymerization in vitro.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • General tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol (for enhancing polymerization)

  • This compound stock solution (in DMSO)

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine or nocodazole for inhibition)

  • Negative control (DMSO)

  • Pre-warmed 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the this compound stock solution to the desired final concentrations in general tubulin buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting polymerization.

  • Reaction Setup: In a pre-warmed 96-well plate, add the appropriate amount of general tubulin buffer, GTP, fluorescent reporter, and either this compound, a control compound, or DMSO.

  • Initiation of Polymerization: To initiate the reaction, add the purified tubulin to each well. The final tubulin concentration is typically in the range of 2-3 mg/mL.[2][3]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a duration of 60-90 minutes.[2] The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., for DAPI-based reporters, excitation ~360 nm, emission ~450 nm).[2]

  • Data Analysis: Plot the fluorescence intensity as a function of time. The inhibition of tubulin polymerization will result in a decrease in the rate and extent of the fluorescence increase compared to the DMSO control. Calculate the IC50 value by determining the concentration of this compound that reduces the extent of tubulin polymerization by 50%.

Signaling Pathway Diagram

Tubulin_Inhibition_Pathway cluster_cell Cellular Environment tubulin_dimer α/β-Tubulin Dimers microtubule Microtubules tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Forms inhibitor This compound inhibitor->tubulin_dimer Binds to Dimers inhibitor->microtubule Inhibits Polymerization cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disruption Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Mechanism of action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.